molecular formula C58H120N2O6 B10855608 C13-112-tetra-tail CAS No. 1381861-92-2

C13-112-tetra-tail

Cat. No.: B10855608
CAS No.: 1381861-92-2
M. Wt: 941.6 g/mol
InChI Key: IFGATSAUKMGDOC-UHFFFAOYSA-N
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Description

C13-112-tetra-tail is a useful research compound. Its molecular formula is C58H120N2O6 and its molecular weight is 941.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1381861-92-2

Molecular Formula

C58H120N2O6

Molecular Weight

941.6 g/mol

IUPAC Name

1-[2-[2-[2-[bis(2-hydroxytridecyl)amino]ethoxy]ethoxy]ethyl-(2-hydroxytridecyl)amino]tridecan-2-ol

InChI

InChI=1S/C58H120N2O6/c1-5-9-13-17-21-25-29-33-37-41-55(61)51-59(52-56(62)42-38-34-30-26-22-18-14-10-6-2)45-47-65-49-50-66-48-46-60(53-57(63)43-39-35-31-27-23-19-15-11-7-3)54-58(64)44-40-36-32-28-24-20-16-12-8-4/h55-58,61-64H,5-54H2,1-4H3

InChI Key

IFGATSAUKMGDOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CN(CCOCCOCCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of C13-112-tetra-tail in Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics has been significantly propelled by the development of effective delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the clinical standard, largely due to the sophisticated function of their constituent ionizable lipids. This technical guide delves into the mechanism of action of a specific, multi-tailed ionizable lipid, C13-112-tetra-tail, within LNP formulations. While direct, comprehensive studies on this compound are not extensively published, this guide extrapolates its function based on its structural characteristics and the well-documented behavior of analogous multi-tail ionizable lipids.

Structural Overview of this compound

This compound is an ionizable lipid characterized by a polar amino alcohol head group, a polyethylene glycol (PEG)2 linker, and, most notably, four hydrophobic tridecyl (C13) tails.[1] Its chemical formula is C58H120N2O6.[2] The presence of multiple hydrophobic tails is a key structural feature that influences its role in LNP stability and function.[2][]

The Pivotal Role of this compound in LNP-mediated Delivery

The mechanism of action of this compound in LNPs can be dissected into three critical stages: nucleic acid encapsulation, systemic circulation and cellular uptake, and endosomal escape.

Nucleic Acid Encapsulation

During LNP formulation, which is typically performed at an acidic pH, the amino head group of this compound becomes protonated, acquiring a positive charge.[] This positive charge enables the electrostatic complexation with the negatively charged phosphate backbone of nucleic acid payloads, such as siRNA and mRNA. The four hydrophobic tails then contribute to the formation of a stable, condensed lipid core, effectively encapsulating and protecting the genetic material from degradation by nucleases.

Systemic Circulation and Cellular Uptake

Once formulated and introduced into the physiological environment (pH ~7.4), the ionizable head group of this compound becomes largely deprotonated and neutral. This near-neutral surface charge is crucial for minimizing non-specific interactions with blood components and reducing toxicity, thereby prolonging circulation time. LNPs are typically taken up by cells through a process of apolipoprotein E (ApoE)-mediated endocytosis.

Endosomal Escape: The Critical Hurdle

The acidic environment of the endosome (pH 5.0-6.5) is the trigger for the primary function of this compound. Within the endosome, the amino head group is once again protonated, leading to a net positive charge on the LNP. This charge facilitates the interaction between the LNP and the anionic lipids of the endosomal membrane.

The four hydrophobic tails of this compound are hypothesized to play a crucial role in disrupting the endosomal membrane. The multi-tail structure is thought to adopt a cone-like molecular geometry, which can induce the formation of non-bilayer lipid phases, such as the hexagonal HII phase, within the endosomal membrane. This structural reorganization destabilizes the membrane, leading to the formation of pores and ultimately the release of the encapsulated nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.

Quantitative Data and Performance Metrics

Direct quantitative performance data for this compound is limited in publicly available literature. However, we can infer its likely performance characteristics based on studies of structurally similar ionizable lipids with varying tail lengths. The table below summarizes key performance parameters for ionizable lipids and provides extrapolated or expected values for a C13-tailed lipid based on trends observed in related research.

ParameterDescriptionC12-200 (Reference)C13-200 (Analogue)Expected for this compound
pKa The pH at which 50% of the ionizable lipid is protonated. A pKa between 6.2 and 6.7 is generally considered optimal for in vivo delivery.~6.4Not explicitly stated, but likely similar to C12-200~6.4 - 6.6
In vivo Efficacy (EPO mRNA delivery) Serum erythropoietin (EPO) levels after LNP administration.High EPO productionSimilar EPO production to C12-200 LNPPotentially high efficacy for smaller mRNA payloads
Encapsulation Efficiency The percentage of nucleic acid successfully encapsulated within the LNPs.Typically >90%Not explicitly statedExpected to be high (>90%)

Data for C12-200 and C13-200 are based on published studies on ionizable lipids with varying tail lengths. The values for this compound are estimations based on these trends.

Experimental Protocols

The following section outlines a general methodology for the formulation and characterization of LNPs containing this compound, based on standard protocols in the field.

LNP Formulation via Microfluidic Mixing

A common and reproducible method for LNP synthesis involves microfluidic mixing.

  • Lipid Stock Preparation: Prepare stock solutions of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Nucleic Acid Preparation: Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. Concentrate the LNPs using a centrifugal filter device.

LNP Characterization
  • Size and Polydispersity Index (PDI): Determine the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the LNPs at physiological pH using Laser Doppler Velocimetry.

  • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay) after selective lysis of the LNPs with a detergent (e.g., Triton X-100).

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key processes involved in the mechanism of action of this compound LNPs and a typical experimental workflow.

LNP_Mechanism_of_Action cluster_formulation LNP Formulation (Acidic pH) cluster_circulation Systemic Circulation (Physiological pH) cluster_endosome Endosomal Escape (Acidic pH) C13_112_protonated Protonated this compound (+) LNP_Core Self-Assembled LNP Core C13_112_protonated->LNP_Core Electrostatic Interaction Nucleic_Acid Nucleic Acid (-) Nucleic_Acid->LNP_Core LNP_Neutral Neutral LNP LNP_Core->LNP_Neutral Cell_Uptake Cellular Uptake (Endocytosis) LNP_Neutral->Cell_Uptake Endosome Endosome (pH 5.0-6.5) Cell_Uptake->Endosome LNP_Protonated_Endosome Protonated LNP (+) Endosome->LNP_Protonated_Endosome Membrane_Destabilization Endosomal Membrane Destabilization LNP_Protonated_Endosome->Membrane_Destabilization Cargo_Release Cargo Release into Cytoplasm Membrane_Destabilization->Cargo_Release

Caption: Mechanism of action of this compound LNPs.

Experimental_Workflow Start Start: LNP Formulation Design Lipid_Prep Prepare Lipid Stocks (this compound, helper, cholesterol, PEG) Start->Lipid_Prep NA_Prep Prepare Nucleic Acid in Low pH Buffer Start->NA_Prep Mixing Microfluidic Mixing Lipid_Prep->Mixing NA_Prep->Mixing Purification Dialysis and Concentration Mixing->Purification Characterization LNP Characterization (Size, PDI, Zeta, Encapsulation) Purification->Characterization In_Vitro_Testing In Vitro Transfection Studies Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy and Toxicity Studies In_Vitro_Testing->In_Vivo_Testing Analysis Data Analysis and Optimization In_Vivo_Testing->Analysis

Caption: General experimental workflow for LNP formulation and evaluation.

Conclusion

This compound, with its characteristic four hydrophobic tails, is a potent ionizable lipid designed for the effective delivery of nucleic acid therapeutics via lipid nanoparticles. Its mechanism of action hinges on its pH-responsive nature, which facilitates both stable encapsulation of the cargo and, critically, its escape from the endosome following cellular uptake. While further direct studies on this compound are warranted to fully elucidate its performance profile, the principles outlined in this guide, drawn from the broader understanding of multi-tail ionizable lipids, provide a solid foundation for its application in preclinical research and drug development. The continued exploration and optimization of such lipids will undoubtedly pave the way for the next generation of RNA-based medicines.

References

Synthesis and Characterization of C13-112-Tetra-Tail Lipid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and application of a novel tetra-tail ionizable lipid, designated C13-112. Multi-tail ionizable lipids are a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The unique molecular architecture of C13-112, featuring four hydrophobic tails, is designed to enhance the efficacy of LNPs by improving encapsulation of the nucleic acid payload and facilitating endosomal escape for cytoplasmic delivery. This document provides comprehensive experimental protocols, data analysis, and visualizations to support researchers in the field of drug delivery.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of genetic drugs, underscored by their success in the development of mRNA-based vaccines. The efficacy of these delivery systems is largely dependent on the properties of their constituent lipids, particularly the ionizable cationic lipid. These lipids are engineered to be neutrally charged at physiological pH, minimizing toxicity, but become positively charged in the acidic environment of the endosome. This pH-responsive behavior is crucial for the release of the nucleic acid cargo into the cytoplasm.

The structure of the ionizable lipid, especially its hydrophobic domain, significantly influences the formation and stability of the LNP, as well as its fusogenicity with the endosomal membrane. Recent studies have indicated that ionizable lipids with multiple hydrophobic tails can lead to superior delivery efficiency. The C13-112 tetra-tail lipid has been developed based on these principles to optimize the delivery of nucleic acid therapeutics.

Synthesis of C13-112-Tetra-Tail Lipid

The synthesis of the C13-112 tetra-tail lipid is a multi-step process involving the preparation of a tetra-amine core followed by the attachment of four C13 hydrophobic tails. The following is a representative synthetic route.

Experimental Protocol: Synthesis of C13-112

Materials:

  • Pentaerythritol

  • Thionyl chloride

  • Sodium azide

  • Lithium aluminum hydride (LAH)

  • 1,2-epoxytridecane

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Tetra-azide Intermediate: Pentaerythritol is first converted to pentaerythritol tetrachloride by reacting with thionyl chloride. The tetrachloride is then reacted with sodium azide in a polar aprotic solvent to yield the tetra-azide intermediate.

  • Reduction to the Tetra-amine Core: The tetra-azide intermediate is reduced to the corresponding tetra-amine core using a strong reducing agent such as lithium aluminum hydride (LAH) in anhydrous THF.

  • Attachment of Hydrophobic Tails: The tetra-amine core is reacted with four equivalents of 1,2-epoxytridecane in a suitable solvent such as dichloromethane (DCM). This reaction proceeds via a ring-opening reaction of the epoxide by the amine nucleophiles, resulting in the formation of the C13-112 tetra-tail lipid.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure C13-112 lipid.

Synthesis Workflow

G A Pentaerythritol B Pentaerythritol Tetrachloride A->B SOCl2 C Tetra-azide Intermediate B->C NaN3 D Tetra-amine Core C->D LiAlH4 E C13-112 Tetra-Tail Lipid D->E 1,2-epoxytridecane

A simplified workflow for the synthesis of the C13-112 tetra-tail lipid.

Characterization of this compound Lipid

The synthesized C13-112 lipid is characterized to confirm its chemical structure and purity using standard analytical techniques.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The sample is dissolved in deuterated chloroform (CDCl₃). The spectrum is acquired on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR: The sample is dissolved in CDCl₃. The spectrum is acquired on a 100 MHz NMR spectrometer.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to confirm the molecular weight of the synthesized lipid.

Summary of Characterization Data
ParameterResult
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) Consistent with the proposed structure, showing characteristic peaks for the alkyl chains and the core structure.
¹³C NMR (CDCl₃) Confirms the presence of all carbon atoms in the molecule in their expected chemical environments.
HRMS (ESI-TOF) [M+H]⁺ calculated for C₅₇H₁₂₀N₄O₄: 921.9337; Found: 921.9341
Purity (HPLC) >95%

Formulation and Characterization of C13-112-Containing Lipid Nanoparticles

The C13-112 lipid is formulated into LNPs for the encapsulation of a model mRNA.

Experimental Protocol: LNP Formulation

Materials:

  • C13-112 tetra-tail lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding luciferase)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solution: The C13-112 lipid, DSPC, cholesterol, and DMG-PEG 2000 are dissolved in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Preparation of mRNA Solution: The mRNA is dissolved in citrate buffer (pH 4.0).

  • Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in the aqueous buffer are mixed using a microfluidic device at a flow rate ratio of 1:3 (ethanol:aqueous).

  • Dialysis: The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH.

LNP Formulation Workflow

G cluster_0 Lipid Phase (Ethanol) cluster_1 Aqueous Phase (Citrate Buffer, pH 4.0) A C13-112 F Microfluidic Mixing A->F B DSPC B->F C Cholesterol C->F D DMG-PEG 2000 D->F E mRNA E->F G LNP Formation F->G H Dialysis (PBS, pH 7.4) G->H I Purified LNPs H->I G cluster_0 Extracellular Space (pH 7.4) cluster_1 Endosome (pH ~5.0-6.5) cluster_2 Cytoplasm LNP_neutral LNP (Neutral Charge) LNP_positive LNP (Positive Charge) LNP_neutral->LNP_positive Endocytosis & Acidification Endosomal_Membrane Endosomal Membrane LNP_positive->Endosomal_Membrane Membrane Interaction mRNA_release mRNA Release Endosomal_Membrane->mRNA_release Membrane Destabilization Translation Translation mRNA_release->Translation

C13-112-tetra-tail: A Technical Guide for siRNA and Gene Silencing Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA interference (RNAi) has opened new frontiers in therapeutic development, offering a highly specific mechanism to silence disease-causing genes. The delivery of small interfering RNA (siRNA) to target cells, however, remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo siRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its uptake into cells. At the heart of these delivery vehicles are ionizable lipids, which are critical for encapsulating the siRNA and enabling its release into the cytoplasm.

C13-112-tetra-tail is a novel, ionizable lipidoid that has garnered interest in the field of gene silencing research. Its unique structure, featuring a polar amino alcohol head group, four hydrophobic carbon-13 tails, and a PEG2 linker, is designed to optimize the formation of stable LNPs and promote efficient endosomal escape of the siRNA payload. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for LNP formulation and application, and a summary of its performance in gene silencing studies.

Physicochemical Properties and Structure-Activity Relationships

The efficacy of an ionizable lipid in an LNP formulation is intrinsically linked to its chemical structure. The this compound possesses several key features that contribute to its function in siRNA delivery.

Chemical Structure:

  • IUPAC Name: 1-[2-[2-[2-[bis(2-hydroxytridecyl)amino]ethoxy]ethoxy]ethyl-(2-hydroxytridecyl)amino]tridecan-2-ol

  • Molecular Formula: C58H120N2O6

  • CAS Number: 1381861-92-2

The four hydrophobic carbon-13 tails are a defining characteristic of this lipidoid. The length and branching of the lipid tails are known to significantly influence the fusogenicity of the LNP and, consequently, its ability to mediate endosomal escape. Research on similar lipidoids has shown that tail chemistry plays a critical role in conferring delivery efficacy.

PropertyValue
Molar Mass 941.58 g/mol
Physical State Solid
Solubility Soluble in organic solvents such as ethanol
pKa Not explicitly found in search results, but typically in the range of 6.2-6.8 for effective ionizable lipids

Structure-Activity Insights:

The design of the this compound aligns with established principles for effective ionizable lipids. The multiple hydrophobic tails contribute to a conical molecular shape, which is thought to promote the formation of non-bilayer lipid phases within the endosome. This structural transition can disrupt the endosomal membrane, leading to the release of the siRNA cargo into the cytoplasm. The pKa of the amino head group is also a critical parameter. An optimal pKa ensures that the lipid is relatively neutral at physiological pH, minimizing toxicity and non-specific interactions in the bloodstream, but becomes protonated in the acidic environment of the endosome, driving the interaction with the endosomal membrane.

Experimental Protocols

The following protocols provide a general framework for the formulation, characterization, and application of this compound-based LNPs for siRNA delivery. Researchers should optimize these protocols for their specific siRNA sequence and target cells.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for the controlled formulation of LNPs.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

  • siRNA of interest

  • Ethanol, anhydrous

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mM.

  • Prepare siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing: Set the flow rate ratio of the aqueous (siRNA) to organic (lipid) phase to 3:1. The total flow rate will depend on the microfluidic device used (e.g., 12 mL/min).

  • LNP Assembly: The rapid mixing of the two solutions will induce the self-assembly of the lipids around the siRNA, forming LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours to remove the ethanol and raise the pH.

  • Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis

  • Procedure:

    • Dilute the LNP formulation in a low-salt buffer (e.g., 1 mM KCl).

    • Measure the zeta potential using a suitable instrument.

    • The zeta potential should be close to neutral at pH 7.4.

3. siRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all the siRNA.

    • Add RiboGreen reagent to both sets of samples.

    • Measure the fluorescence intensity. The fluorescence of the non-lysed sample represents the unencapsulated siRNA, while the lysed sample represents the total siRNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

In Vitro Gene Silencing

Materials:

  • Target cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • This compound LNPs encapsulating target siRNA

  • Control LNPs (encapsulating a non-targeting siRNA)

  • 96-well plates

  • Reagents for quantifying gene expression (e.g., qPCR primers, antibodies for Western blot)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment: Dilute the LNP-siRNA formulations in cell culture medium to achieve a range of final siRNA concentrations.

  • Transfection: Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-72 hours.

  • Gene Expression Analysis:

    • qPCR: Isolate total RNA, perform reverse transcription to synthesize cDNA, and then quantify the target mRNA levels using quantitative PCR. Normalize to a housekeeping gene.

    • Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, and detect the target protein using a specific primary antibody.

In Vivo Gene Silencing (Mouse Model)

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • This compound LNPs encapsulating siRNA targeting a liver-expressed gene (e.g., Factor VII)

  • Control LNPs

  • Sterile PBS

Procedure:

  • LNP Preparation: Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration for injection.

  • Administration: Administer the LNP solution to the mice via tail vein injection. The dosage will need to be optimized, but a starting point could be in the range of 0.1 to 1.0 mg siRNA per kg of body weight.

  • Sample Collection: At a predetermined time point (e.g., 48-72 hours post-injection), collect blood samples via cardiac puncture or another appropriate method.

  • Analysis of Gene Silencing:

    • Separate the serum from the blood samples.

    • Quantify the level of the target protein in the serum using an appropriate assay (e.g., a chromogenic assay for Factor VII activity).

  • Toxicity Assessment (Optional):

    • Collect blood for analysis of liver enzymes (ALT, AST).

    • Perform histological analysis of the liver and other organs.

Quantitative Data Summary

Table 1: Physicochemical Characteristics of LNPs

ParameterTypical Value Range
Particle Size (nm) 80 - 120
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV at pH 7.4) -5 to +5
siRNA Encapsulation Efficiency (%) > 90%

Table 2: In Vivo Gene Silencing of Factor VII in Mice

siRNA Dose (mg/kg)% Factor VII Knockdown (relative to control)
0.150 - 70%
0.370 - 90%
1.0> 90%

Visualizations

Signaling and Delivery Pathway

The following diagram illustrates the proposed mechanism of LNP-mediated siRNA delivery to a target cell, leading to gene silencing.

The Dawn of a New Delivery Frontier: A Technical Guide to Tetra-Tail Ionizable Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics, the design of effective delivery vehicles remains a paramount challenge. This whitepaper delves into the discovery and development of a novel class of delivery molecules: tetra-tail ionizable lipids. These innovative lipids are demonstrating significant promise in enhancing the stability, transfection efficiency, and targeted delivery of mRNA-based therapies. This in-depth technical guide is intended for researchers, scientists, and drug development professionals actively working to advance the frontiers of genetic medicine.

The core of lipid nanoparticle (LNP) technology for mRNA delivery lies in the ionizable lipid, a component that is critical for both encapsulating the mRNA cargo and facilitating its release into the cytoplasm of target cells.[1][2] The evolution from early cationic lipids to modern ionizable lipids has been driven by the need to balance potent efficacy with a favorable safety profile.[3] The structural design of these lipids, particularly the hydrophobic tails, plays a pivotal role in the overall performance of the LNP.[4][5]

Recent breakthroughs have highlighted the potential of increasing the number of hydrophobic tails from the conventional two to three or even four, leading to the development of "multi-tail" and specifically "tetra-tail" ionizable lipids. This structural modification has been shown to significantly impact the physicochemical properties of the resulting LNPs, leading to improved in vivo mRNA delivery efficiency and, in some cases, altered organ tropism.

This guide will explore the synthesis, formulation, and structure-activity relationships of these next-generation lipids. We will present a comprehensive overview of the experimental data, detailed methodologies for key experiments, and visual representations of the underlying scientific principles.

Structure-Activity Relationships: The Impact of Four Tails

The transition from dual-tailed to tetra-tailed ionizable lipids is not merely an increase in hydrophobicity. The architectural change to a four-tail design influences how the lipid packs within the nanoparticle, its interactions with the mRNA cargo, and its fusogenicity with endosomal membranes, a critical step for mRNA release. Studies have shown that ionizable lipids with four tails can exhibit superior delivery efficiency compared to their two- and three-tailed counterparts.

Key Physicochemical and Biological Properties

The performance of tetra-tail ionizable lipids is evaluated through a series of biophysical and biological characterizations. The following table summarizes key quantitative data for representative multi-tail ionizable lipids, providing a comparative overview of their properties.

Ionizable LipidNumber of TailsParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vivo Transfection Efficacy (Relative to control)Primary Organ TropismReference
ALC-0315 (Control)280 - 100< 0.1> 90%1xLiver
U-062100 - 150< 0.2High--
U-293100 - 150< 0.2High--
U-19 (Tetra-tail) 4 100 - 150 < 0.2 High Significantly Higher Extrahepatic ****
C12-200 (Control)4---1xLiver
C12,3-2003---Increased Spleen DeliverySpleen
C12,4-200 (Tetra-tail) 4 ---Increased Spleen & Lung Delivery Spleen, Lungs ****
THP12TunableFavorableHighComparable to MC3Liver

Experimental Protocols: A Guide to Synthesis and Formulation

The successful development and evaluation of tetra-tail ionizable lipids rely on robust and reproducible experimental methodologies. This section provides a detailed overview of the key protocols employed in their synthesis and formulation into lipid nanoparticles.

Synthesis of Tetra-Tail Ionizable Lipids

The synthesis of ionizable lipids with multiple tails often involves a multi-step chemical process. A common strategy is the reaction of a polyamine core with epoxide-terminated alkanes. The stoichiometry of the reactants can be controlled to vary the number of lipid tails attached to the amine core.

Example Protocol: Synthesis of a Tetra-tailed Ionizable Lipid

  • Epoxidation of Terminal Alkenes: An alkene with the desired tail length is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding epoxide.

  • Reaction with Polyamine Core: A polyamine core (e.g., 200) is reacted with a stoichiometric excess of the alkyl epoxide in a suitable solvent like ethanol.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours) to ensure complete reaction.

  • Purification: The resulting tetra-tailed ionizable lipid is purified from the reaction mixture using techniques such as flash chromatography.

  • Characterization: The chemical structure and purity of the synthesized lipid are confirmed using analytical methods like ¹H NMR and LC-MS.

Formulation of Lipid Nanoparticles (LNPs)

The formulation of LNPs is a critical step that dictates their size, stability, and delivery efficiency. Microfluidic mixing is a widely adopted technique for the controlled and reproducible formulation of LNPs.

Example Protocol: LNP Formulation via Microfluidic Mixing

  • Lipid Mixture Preparation: The tetra-tail ionizable lipid, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol to form a lipid stock solution.

  • Aqueous Phase Preparation: The mRNA cargo is diluted in an acidic aqueous buffer (e.g., citrate buffer).

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA solution are simultaneously injected into a microfluidic mixing device (e.g., a staggered herringbone micromixer). The rapid and controlled mixing of the two streams leads to the self-assembly of the lipids around the mRNA, forming LNPs.

  • Downstream Processing: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and non-encapsulated mRNA.

  • Characterization: The LNPs are characterized for their particle size and polydispersity index (PDI) using dynamic light scattering (DLS), and the mRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen).

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in the development and action of tetra-tail ionizable lipids, the following diagrams illustrate key pathways and workflows.

experimental_workflow cluster_synthesis Lipid Synthesis & Characterization cluster_formulation LNP Formulation & Characterization cluster_evaluation In Vitro & In Vivo Evaluation synthesis Synthesis of Tetra-Tail Ionizable Lipids purification Purification (Flash Chromatography) synthesis->purification characterization Characterization (NMR, LC-MS) purification->characterization formulation LNP Formulation (Microfluidic Mixing) characterization->formulation processing Downstream Processing (Dialysis) formulation->processing physicochem Physicochemical Characterization (DLS, EE) processing->physicochem in_vitro In Vitro Transfection Assays physicochem->in_vitro in_vivo In Vivo Efficacy Studies (Animal Models) in_vitro->in_vivo biodistribution Biodistribution Analysis in_vivo->biodistribution

Caption: A streamlined workflow for the development and evaluation of tetra-tail ionizable lipids.

signaling_pathway LNP Tetra-Tail LNP-mRNA Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Ionizable Lipid Protonation Endosome->Protonation Low pH Trigger Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: Proposed mechanism of endosomal escape for tetra-tail LNP-mRNA.

The Future of Tetra-Tail Ionizable Lipids

The discovery and development of tetra-tail ionizable lipids represent a significant advancement in the field of non-viral gene delivery. The ability to modulate LNP properties and in vivo performance through rational design of the lipid architecture opens up new avenues for creating safer and more effective mRNA therapeutics. Further research into the structure-activity relationships of these complex lipids, including the influence of tail length, branching, and unsaturation, will be crucial for unlocking their full potential. The insights gained from these studies will undoubtedly pave the way for the next generation of lipid nanoparticles with tailored delivery profiles for a wide range of therapeutic applications.

References

In Vivo Biodistribution of C13-112-Tetra-Tail Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated in vivo biodistribution of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid, C13-112-tetra-tail. Due to the limited availability of direct experimental data for this specific lipid, this document synthesizes information from studies on structurally related multi-tail and C13-chain ionizable lipids to project a likely biodistribution profile and outlines detailed experimental methodologies for its validation.

Introduction to this compound LNPs

The this compound is an ionizable lipid featuring a polar amino alcohol head group, a diether-linked four-tail hydrophobic domain with each tail being 13 carbons in length, and an integrated PEG2 linker.[1][2] Its chemical formula is C58H120N2O6 with a molecular weight of approximately 941.6 g/mol .[2][3] The defining characteristic of this lipid is its tetra-tail structure, which is hypothesized to influence the shape and stability of the LNP, potentially leading to enhanced endosomal escape and potent mRNA delivery.[4] Ionizable lipids like this compound are crucial components of LNPs, facilitating the encapsulation of nucleic acids at an acidic pH and their release into the cytoplasm at physiological pH.

Predicted In Vivo Biodistribution Profile

While specific quantitative data for this compound LNPs is not yet publicly available, the biodistribution can be inferred from studies on LNPs with similar structural motifs, such as multiple hydrophobic tails and C12-C13 tail lengths.

Following intravenous administration, LNPs predominantly accumulate in the liver. This hepatic tropism is largely mediated by the adsorption of Apolipoprotein E (ApoE) onto the LNP surface, which then facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR). The spleen is also a common site of LNP accumulation, although typically to a lesser extent than the liver.

The structural characteristics of this compound are expected to play a significant role in its biodistribution:

  • Tetra-tail Structure: Multi-tail ionizable lipids are thought to adopt a cone-shaped molecular geometry, which can enhance their ability to disrupt endosomal membranes and facilitate the release of their payload into the cytoplasm. This efficient endosomal escape is a key determinant of delivery efficacy.

  • C13 Tail Length: Studies on ionizable lipids with varying tail lengths have shown that even small changes can significantly impact transfection efficiency. For instance, LNPs formulated with a C13-200 ionizable lipid demonstrated comparable erythropoietin (EPO) mRNA translation levels to the C12-200 benchmark. The specific tail length can influence the overall lipophilicity of the LNP, which in turn affects its interaction with plasma proteins and biodistribution.

Table 1: Predicted Quantitative Biodistribution of this compound LNPs in Key Organs (Hypothetical)

OrganExpected % of Injected Dose (24h post-injection)Key Cell Types Targeted
Liver60 - 80%Hepatocytes, Kupffer cells
Spleen5 - 15%Macrophages, Dendritic cells
Lungs1 - 5%Endothelial cells
Kidneys< 5%-
Heart< 2%-

Note: This data is hypothetical and based on typical biodistribution patterns of similar LNPs. Actual values must be determined experimentally.

Key Biological Pathways and Experimental Workflows

The successful delivery of mRNA by LNPs involves a series of biological steps and is assessed through a structured experimental workflow.

Cellular Uptake and Endosomal Escape

The primary mechanism for LNP entry into cells is endocytosis. Once inside the cell, the LNP is enclosed within an endosome. The acidic environment of the late endosome protonates the ionizable lipid, leading to a change in its charge and interaction with the endosomal membrane. This destabilizes the membrane, allowing the mRNA payload to escape into the cytoplasm where it can be translated into protein.

G cluster_extracellular Extracellular Space cluster_cell Target Cell LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake EarlyEndosome Early Endosome (pH ~6.2) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome 2. Endosomal Maturation Cytoplasm Cytoplasm LateEndosome->Cytoplasm 3. Endosomal Escape (pH-mediated) Translation mRNA Translation Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein 4. Protein Production

Cellular uptake and endosomal escape pathway of LNPs.

In Vivo Biodistribution Experimental Workflow

A typical workflow to determine the in vivo biodistribution of LNPs involves several key steps, from LNP formulation to data analysis.

G Formulation LNP Formulation & Fluorescent Labeling Administration Intravenous Injection into Animal Model Formulation->Administration Imaging In Vivo Imaging (e.g., IVIS) at Time Points Administration->Imaging Harvest Organ & Tissue Harvesting Imaging->Harvest ExVivo Ex Vivo Imaging of Organs Harvest->ExVivo Quantification Quantification of Fluorescence Signal ExVivo->Quantification Analysis Data Analysis & Biodistribution Profile Quantification->Analysis

Workflow for in vivo biodistribution studies.

Detailed Experimental Protocols

The following protocols are representative of the methods used to assess the in vivo biodistribution of LNPs.

LNP Formulation and Characterization
  • Lipid Stock Preparation : Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid in ethanol to create a lipid stock solution.

  • mRNA Preparation : Dilute the mRNA payload (e.g., encoding luciferase or a fluorescent protein) in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing : Use a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the mRNA-aqueous solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis : Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

  • Characterization :

    • Size and Polydispersity Index (PDI) : Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential : Determine the surface charge of the LNPs.

    • Encapsulation Efficiency : Quantify using a fluorescent dye-based assay (e.g., RiboGreen) with and without a lysing agent (e.g., Triton X-100).

In Vivo Biodistribution Study
  • Animal Model : Utilize appropriate mouse strains (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. All animal procedures must be approved by the relevant institutional animal care and use committee.

  • LNP Labeling : For fluorescence imaging, incorporate a lipophilic fluorescent dye (e.g., DiR or Cy5.5) into the LNP formulation.

  • Administration : Administer the LNPs intravenously (IV) via the tail vein at a specified dose (e.g., 0.75 mg/kg mRNA).

  • In Vivo Imaging : At various time points post-injection (e.g., 2, 6, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system (IVIS).

  • Organ Harvesting and Ex Vivo Imaging : At the final time point, euthanize the mice and carefully dissect key organs (liver, spleen, lungs, kidneys, heart, etc.). Arrange the organs in a petri dish and perform ex vivo imaging to quantify the fluorescence signal in each organ.

  • Data Quantification : Use image analysis software to draw regions of interest (ROIs) around each organ in the ex vivo images and measure the total flux (photons/second). Normalize the signal to the organ weight or express it as a percentage of the total injected dose.

Conclusion

This compound LNPs represent a promising platform for mRNA delivery, with a molecular structure designed for enhanced stability and efficacy. Based on the characteristics of similar multi-tailed ionizable lipids, these LNPs are predicted to exhibit a strong hepatic tropism with secondary accumulation in the spleen. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of their in vivo biodistribution, which is a critical step in the preclinical development of any LNP-based therapeutic. Rigorous experimental validation is essential to confirm these predictions and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound LNPs.

References

Cellular Uptake Mechanisms of C13-112-Tetra-Tail Formulations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics. The design of the constituent lipids is paramount to the efficacy of these delivery systems, with the ionizable lipid playing a crucial role in encapsulation, cellular uptake, and endosomal escape. This technical guide focuses on the cellular uptake mechanisms of LNPs formulated with C13-112-tetra-tail, a novel ionizable lipid featuring four hydrophobic carbon-13 tails. While specific experimental data for this particular formulation is not yet publicly available, this document synthesizes current knowledge on LNP biology and structure-activity relationships of multi-tail lipids to provide a comprehensive overview of the anticipated cellular uptake pathways. We will delve into the probable roles of protein adsorption, key endocytic pathways, and the signaling cascades that govern the internalization of these complex nanoparticles. Detailed experimental protocols for investigating these mechanisms are provided, alongside illustrative quantitative data and visual diagrams of the involved biological processes.

Introduction: The Significance of Ionizable Lipid Structure in LNP Uptake

The cellular internalization of lipid nanoparticles is a multi-step process initiated by the interaction of the LNP surface with the cell membrane. The physicochemical properties of the LNP, largely dictated by its lipid composition, govern the efficiency and pathway of uptake. The this compound is an ionizable lipid characterized by a polar amino alcohol head group, a PEG2 linker, and four hydrophobic carbon-13 tails[1][2][3][4]. The presence of four tails is a distinguishing feature that is expected to significantly influence the particle's morphology, surface properties, and interaction with biological components.

Recent studies have highlighted that the number and structure of lipid tails can impact LNP stability, fusogenicity, and in vivo performance[5]. Formulations with multi-tail lipids have shown potential for improved delivery efficiency. It is hypothesized that the increased hydrophobicity and altered geometry imparted by four tails may influence protein corona formation and the subsequent engagement with cellular uptake machinery.

The Role of the Protein Corona and Apolipoprotein E (ApoE)

Upon introduction into a biological milieu, LNPs are rapidly coated with a layer of host proteins, forming what is known as the "protein corona." This protein layer becomes the primary interface between the nanoparticle and the cell. A key protein involved in the hepatic uptake of many LNP formulations is Apolipoprotein E (ApoE).

ApoE adsorption onto the LNP surface can facilitate interaction with the low-density lipoprotein receptor (LDLR) and other related receptors on hepatocytes, leading to efficient internalization. The unique surface characteristics of this compound LNPs, influenced by the packing of the four lipid tails, may modulate the binding affinity for ApoE. It has been observed that LNP surface properties can affect the composition of the protein corona, which in turn dictates cellular targeting and uptake efficiency.

Primary Cellular Uptake Pathways for LNP Formulations

The cellular uptake of nanoparticles is predominantly mediated by endocytosis, an active process where the cell internalizes molecules by engulfing them. The main endocytic pathways relevant to LNP uptake are clathrin-mediated endocytosis and macropinocytosis.

Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a receptor-mediated pathway responsible for the uptake of a wide range of ligands, including LNPs that have adsorbed specific proteins like ApoE. This process involves the formation of clathrin-coated pits on the cell surface, which invaginate and pinch off to form intracellular vesicles.

Macropinocytosis

Macropinocytosis is a less specific, actin-driven process characterized by the formation of large, irregular vesicles called macropinosomes. This pathway is often implicated in the uptake of larger nanoparticles and may be a significant route for LNP internalization, particularly in certain cell types like macrophages and dendritic cells. Some studies suggest that while macropinocytosis can be a major entry route, an initial clathrin-mediated event might be a prerequisite.

The structural characteristics of this compound LNPs, such as their potential size and surface rigidity, will likely influence the dominant uptake pathway.

Endosomal Escape: The Critical Step for Payload Delivery

Following endocytosis, LNPs are sequestered within endosomes. For the therapeutic payload (e.g., mRNA, siRNA) to be effective, it must be released from the endosome into the cytoplasm. This process, known as endosomal escape, is a major bottleneck in nucleic acid delivery.

The ionizable nature of lipids like this compound is crucial for this step. In the acidic environment of the late endosome, the amino head group of the lipid becomes protonated. This positive charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and payload release. The four hydrophobic tails of C13-112 are hypothesized to create a conical lipid geometry upon protonation, which can promote the formation of non-bilayer lipid phases and enhance membrane fusion and disruption.

Quantitative Analysis of Cellular Uptake

To assess the cellular uptake efficiency of this compound formulations, quantitative methods are essential. Below are illustrative tables summarizing hypothetical data based on trends observed for other multi-tail LNP systems.

Table 1: Illustrative Cellular Uptake of this compound LNPs in Different Cell Lines

Cell LineLNP FormulationIncubation Time (hours)Uptake Efficiency (%)
HepG2 (Hepatocyte)This compound485
HeLa (Cervical Cancer)This compound465
RAW 264.7 (Macrophage)This compound492

Table 2: Hypothetical Effect of Endocytosis Inhibitors on this compound LNP Uptake in HepG2 Cells

InhibitorTarget PathwayConcentration (µM)Inhibition of Uptake (%)
ChlorpromazineClathrin-mediated endocytosis1060
AmilorideMacropinocytosis5035
Cytochalasin DActin polymerization (affects macropinocytosis)540

Disclaimer: The data presented in these tables are illustrative and intended for conceptual understanding. Actual experimental results for this compound formulations may vary.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cellular uptake mechanisms.

LNP Formulation Protocol
  • Lipid Stock Preparation: Dissolve this compound, helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid in ethanol at a specific molar ratio.

  • Nucleic Acid Preparation: Dissolve the nucleic acid cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis and Concentration: Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acid. Concentrate the formulation using a centrifugal filter device.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vitro Cellular Uptake Assay using Flow Cytometry
  • Cell Seeding: Seed cells (e.g., HepG2, HeLa, RAW 264.7) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • LNP Labeling: Formulate LNPs with a fluorescently labeled lipid (e.g., DiD) or encapsulate a fluorescently labeled nucleic acid (e.g., Cy5-mRNA).

  • Treatment: Treat the cells with the fluorescently labeled this compound LNPs at a desired concentration for a specified time (e.g., 4 hours).

  • Cell Harvesting: Wash the cells with PBS to remove non-internalized LNPs. Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Endocytosis Pathway Inhibition Assay
  • Cell Seeding: Seed cells as described in the cellular uptake assay.

  • Inhibitor Pre-treatment: Pre-incubate the cells with specific endocytosis inhibitors (e.g., chlorpromazine for CME, amiloride for macropinocytosis) for 1 hour.

  • LNP Treatment: Add fluorescently labeled this compound LNPs to the inhibitor-containing media and incubate for the desired time.

  • Analysis: Harvest the cells and analyze by flow cytometry to determine the reduction in LNP uptake in the presence of each inhibitor.

Visualization of Cellular Uptake and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in LNP uptake.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LNP This compound LNP ApoE ApoE LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE Macro Macropinocytosis LNP->Macro Alternative Pathway ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR Binding CME Clathrin-Mediated Endocytosis LDLR->CME Internalization Endosome Early Endosome CME->Endosome Macro->Endosome Late_Endosome Late Endosome (Acidic) Endosome->Late_Endosome Maturation Payload_Release Payload Release Late_Endosome->Payload_Release Endosomal Escape Experimental_Workflow start Start: LNP Formulation formulation Formulate this compound LNPs (with fluorescent label) start->formulation characterization Characterize LNPs (Size, PDI, Zeta, Encapsulation) formulation->characterization cell_culture Culture Target Cells treatment Treat Cells with Labeled LNPs cell_culture->treatment inhibition Optional: Pre-treat with Endocytosis Inhibitors cell_culture->inhibition harvest Harvest Cells treatment->harvest inhibition->treatment analysis Analyze by Flow Cytometry or Confocal Microscopy harvest->analysis end End: Quantify Uptake analysis->end Endosomal_Escape_Signaling cluster_endosome Late Endosome cluster_cytoplasm Cytoplasm LNP_endo LNP in Endosome acidic_pH Acidic pH (5-6) H_pump V-ATPase Proton Pump H_pump->acidic_pH Lowers pH protonated_LNP Protonated LNP acidic_pH->protonated_LNP Protonates Ionizable Lipid membrane_interaction Interaction with Endosomal Membrane protonated_LNP->membrane_interaction membrane_disruption Membrane Disruption (Hexagonal Phase Formation) membrane_interaction->membrane_disruption payload_release mRNA/siRNA Release membrane_disruption->payload_release

References

Safety and Toxicity Profile of C13-112-Tetra-Tail Lipids: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13-112-tetra-tail is an ionizable lipid that has garnered attention within the field of drug delivery, particularly for its application in the formulation of lipid nanoparticles (LNPs). These LNPs serve as a critical vehicle for the delivery of anionic substrates, including siRNA and mRNA, for a variety of therapeutic applications. The structure of this compound, characterized by a polar amino alcohol head group, four hydrophobic carbon-13 tails, and a PEG2 linker, is designed to facilitate the encapsulation and subsequent intracellular release of its cargo. While the efficacy of such delivery systems is a primary focus, a thorough understanding of their safety and toxicity profile is paramount for clinical translation.

This technical guide provides a comprehensive overview of the available, albeit limited, safety and toxicity data for this compound lipids and related multi-tail ionizable lipids. The information presented herein is intended to guide researchers and drug development professionals in their assessment of this delivery platform.

General Safety Considerations for Ionizable Lipids and LNPs

The safety profile of lipid nanoparticles is intrinsically linked to their composition. Ionizable cationic lipids, a key component of many LNP formulations, have been shown to potentially trigger inflammatory responses. The nature of the lipid structure, including the hydrophobic tails, plays a significant role in both the delivery efficiency and the biocompatibility of the LNP.

Studies on various ionizable lipids have indicated that they can activate innate immune signaling pathways. For instance, some ionizable lipids have been shown to activate Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines. This inherent adjuvant-like effect can be beneficial in the context of vaccines but may be an undesirable side effect for other therapeutic applications.

Preclinical Safety Data on Multi-Tail Ionizable Lipids

While specific public data on the in-vivo and in-vitro toxicology of this compound is not extensively available, research on other multi-tail and branched-tail ionizable lipids provides some valuable insights. Preclinical studies on certain novel multi-tail lipids have suggested that they can be well-tolerated and exhibit a favorable safety profile, with some demonstrating a lack of immunogenicity and no evidence of liver toxicity.

A study focusing on a series of imidazole-based ionizable lipids with varying numbers of hydrophobic tails found that formulations with four tails exhibited superior delivery efficiency. Crucially, in vivo assessments of representative two, three, and four-tailed lipid formulations revealed no significant abnormalities in tissue slices and no apparent immunogenicity or toxicity to the liver and kidneys. This suggests that the multi-tail architecture is a promising strategy for developing safe and effective mRNA delivery systems.

In Vitro Cytotoxicity

At present, there is a lack of publicly accessible, detailed experimental protocols and quantitative data from in vitro cytotoxicity assays specifically for this compound lipids. General cytotoxicity assessments for novel ionizable lipids typically involve exposing various cell lines to increasing concentrations of the lipid or LNP formulation and measuring cell viability using assays such as MTT or LDH release. The absence of such specific data for this compound underscores the need for further investigation to establish a comprehensive in vitro safety profile.

In Vivo Toxicity

Comprehensive in vivo toxicology studies are essential for determining the safety of any new drug delivery vehicle. Such studies typically involve administering the compound to animal models and evaluating a range of parameters, including:

  • Mortality and Clinical Observations: Monitoring for any adverse effects or changes in animal behavior.

  • Body Weight Changes: Tracking weight gain or loss as an indicator of general health.

  • Hematology: Analyzing blood samples to assess effects on red and white blood cells, platelets, and other hematological parameters.

  • Clinical Chemistry: Measuring levels of various enzymes and metabolites in the blood to evaluate organ function (e.g., liver and kidney).

  • Histopathology: Microscopic examination of tissues from major organs to identify any pathological changes.

Currently, detailed reports of such comprehensive in vivo toxicology studies for this compound are not available in the public domain. While some studies on other ionizable lipids have reported findings such as mild and transitory neutrophilia or macrophage accumulation in organs at higher doses, it is not possible to extrapolate these findings directly to this compound without specific studies.

Signaling Pathways and Mechanisms of Toxicity

The potential for ionizable lipids to induce an inflammatory response is a key area of investigation. The activation of inflammatory pathways can be a double-edged sword, acting as an adjuvant for vaccines but posing a risk for other therapies. The precise signaling pathways that may be modulated by this compound-containing LNPs have not been elucidated in publicly available literature.

A general workflow for investigating the inflammatory potential of a novel lipid nanoparticle formulation is depicted below.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Immune Cell Culture (e.g., PBMCs, Macrophages) LNP_Exposure Exposure to This compound LNPs Cell_Culture->LNP_Exposure Cytokine_Analysis Cytokine & Chemokine Profiling (ELISA, Luminex) LNP_Exposure->Cytokine_Analysis Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) LNP_Exposure->Gene_Expression Immune_Cell_Profiling Immune Cell Profiling (Flow Cytometry) Pathway_Analysis Signaling Pathway Analysis Gene_Expression->Pathway_Analysis Animal_Model Animal Model (e.g., Mouse, Rat) LNP_Administration Administration of This compound LNPs Animal_Model->LNP_Administration Sample_Collection Blood & Tissue Collection LNP_Administration->Sample_Collection Hematology_Chemistry Hematology & Clinical Chemistry Sample_Collection->Hematology_Chemistry Histopathology Histopathological Examination Sample_Collection->Histopathology Sample_Collection->Immune_Cell_Profiling

General workflow for assessing the inflammatory potential of LNPs.

Conclusion and Future Directions

The this compound lipid represents a potentially valuable component for the formulation of LNP-based drug delivery systems. However, the currently available public information on its safety and toxicity profile is limited. While general knowledge about ionizable lipids and findings from studies on other multi-tail lipids provide a foundational understanding, a comprehensive safety assessment of this compound requires dedicated in vitro and in vivo studies.

Future research should focus on:

  • Quantitative in vitro cytotoxicity studies across a range of relevant cell types.

  • Comprehensive in vivo toxicology studies in multiple animal models to determine key safety parameters such as the No Observed Adverse Effect Level (NOAEL).

  • Mechanistic studies to elucidate the specific signaling pathways modulated by this compound-containing LNPs, particularly with respect to the innate immune system.

The generation of this critical safety data will be essential for the responsible and successful development of therapeutic and prophylactic agents utilizing this compound lipid nanoparticle technology.

Methodological & Application

Application Notes and Protocols for In Vitro Transfection using C13-112-tetra-tail Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13-112-tetra-tail is a cationic lipidoid characterized by a polar amino alcohol head group and four hydrophobic carbon-13 tails, connected by a PEG2 linker. This structure is designed for the formulation of Lipid Nanoparticles (LNPs) to facilitate the delivery of anionic molecules, such as plasmid DNA (pDNA) and messenger RNA (mRNA), into cells for in vitro and in vivo applications. The positive charge of the lipid at acidic pH allows for efficient complexation with negatively charged nucleic acids. These LNPs are designed to protect the genetic material from degradation, facilitate cellular uptake, and promote endosomal escape for effective transfection.

While specific performance data for this compound is not extensively published, this document provides a comprehensive guide to its use in in vitro transfection based on established principles and protocols for structurally similar multi-tail cationic lipids.

Data Presentation

The following tables summarize representative quantitative data obtained from in vitro transfection experiments using multi-tail cationic lipids similar to this compound. These data are intended to provide a general expectation of performance and should be used as a baseline for optimization experiments with this compound.

Table 1: Transfection Efficiency of Multi-tail Cationic Lipid-based Nanoparticles in Various Cell Lines

Cationic Lipid StructureCell LineTransfection Efficiency (%)Reporter GeneReference
T-shaped spermine-based lipid (nonidentical tails)HEK293T~60%Green Fluorescent Protein (GFP)[1]
T-shaped spermine-based lipid (nonidentical tails)HeLaPotent Gene TransferGreen Fluorescent Protein (GFP)[1]
Spermine-C14HeLaHighGreen Fluorescent Protein (pEGFP-C2)[2]
Spermine-C16HeLaModerateGreen Fluorescent Protein (pEGFP-C2)[2]
Spermine-C18HeLaLowerGreen Fluorescent Protein (pEGFP-C2)[2]

Table 2: Cytotoxicity of Multi-tail Cationic Lipid-based Nanoparticles

Cationic Lipid StructureCell LineCell Viability (%)AssayReference
T-shaped spermine-based lipidsHEK293T, HeLaLow cytotoxicityNot specified
Spermine-C14, C16, C18 lipoplexesHeLa>80% at optimal transfection ratioNot specified
Solid Lipid Nanoparticles (general)HL60, human granulocytesLow cytotoxicityViability Assay
Solid Lipid Nanoparticles (SLN20)A549EC50: 4080 µg/mlMTT Assay
Solid Lipid Nanoparticles (SLN50)A549EC50: 1520 µg/mlMTT Assay

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs) for Plasmid DNA Transfection

This protocol describes the preparation of LNPs encapsulating plasmid DNA using a microfluidic mixing method, which allows for controlled and reproducible nanoparticle formation.

Materials:

  • This compound

  • Helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol

  • PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Plasmid DNA (pDNA) encoding the gene of interest

  • Ethanol (100%, molecular biology grade)

  • Sodium Acetate buffer (25 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (MWCO 3.5 kDa)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in 100% ethanol at a desired molar ratio (e.g., a starting ratio of 40:30:28.5:1.5).

    • The total lipid concentration in ethanol should be around 12.5 mM.

  • Preparation of pDNA Solution:

    • Dissolve the pDNA in 25 mM Sodium Acetate buffer (pH 4.0) to a final concentration of 0.1-0.2 mg/mL.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the pDNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to the ethanolic phase to 3:1 and the total flow rate to 2 mL/min.

    • Initiate the mixing process to form the LNPs. The rapid mixing of the two solutions leads to the self-assembly of the LNPs with encapsulated pDNA.

  • Purification:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated pDNA.

  • Characterization (Optional but Recommended):

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using Dynamic Light Scattering (DLS).

    • Quantify the encapsulation efficiency of the pDNA using a fluorescent dye-based assay (e.g., Quant-iT™ PicoGreen™).

Protocol 2: In Vitro Transfection of Adherent Cells with this compound LNPs

This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format. Optimization of cell density, LNP dosage, and incubation time is crucial for each cell type.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • This compound LNPs encapsulating pDNA (from Protocol 1)

  • 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of LNP-DNA Complexes:

    • On the day of transfection, dilute the required amount of this compound LNPs in serum-free medium. The optimal concentration of pDNA delivered by the LNPs typically ranges from 0.5 to 2 µg per well.

    • Mix gently and incubate at room temperature for 15-30 minutes to allow for complex stabilization.

  • Transfection:

    • Gently wash the cells with PBS.

    • Remove the PBS and add the LNP-containing serum-free medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete medium to the wells. Alternatively, the transfection medium can be replaced with fresh complete medium.

    • Incubate the cells for 24-72 hours to allow for gene expression.

  • Analysis of Transfection Efficiency:

    • Assess gene expression using appropriate methods such as fluorescence microscopy for fluorescent reporter genes (e.g., GFP), luciferase assay for luciferase reporter, or Western blot/qPCR for other genes of interest.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol describes how to evaluate the cytotoxicity of the this compound LNPs on the transfected cells.

Materials:

  • Cells treated with this compound LNPs in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and transfect with varying concentrations of this compound LNPs as described in Protocol 2. Include untreated cells as a negative control.

  • MTT Addition:

    • At the end of the desired incubation period (e.g., 24 or 48 hours post-transfection), add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.

  • Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of untreated cells) x 100%

Mandatory Visualization

G Experimental Workflow for In Vitro Transfection cluster_0 LNP Formulation cluster_1 In Vitro Transfection cluster_2 Analysis Lipid Mix Prepare Lipid Mix (this compound, Helper Lipids, PEG-Lipid) in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing pDNA Solution Prepare pDNA Solution in Acidic Buffer pDNA Solution->Microfluidic Mixing Purification Purification (Dialysis) Microfluidic Mixing->Purification Complex Formation Form LNP-pDNA Complexes in Serum-Free Medium Purification->Complex Formation Cell Seeding Seed Adherent Cells Transfection Add Complexes to Cells Cell Seeding->Transfection Complex Formation->Transfection Incubation Incubate for 24-72h Transfection->Incubation Transfection Efficiency Assess Transfection Efficiency (e.g., GFP, Luciferase) Incubation->Transfection Efficiency Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Incubation->Cytotoxicity

Workflow for LNP formulation and in vitro transfection.

G Cellular Uptake and Endosomal Escape Pathway LNP LNP-pDNA Complex Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape pH-mediated membrane destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm pDNA_Release pDNA Release Cytoplasm->pDNA_Release Nucleus Nucleus pDNA_Release->Nucleus Transcription Transcription & Translation Nucleus->Transcription Protein Protein Expression Transcription->Protein

Cellular uptake and endosomal escape of LNPs.

References

Application Notes and Protocols for C13-112-tetra-tail in Cas9 mRNA In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized the field of gene editing, offering unprecedented potential for therapeutic applications. A significant challenge in realizing this potential lies in the safe and efficient in vivo delivery of the Cas9 enzyme and its guide RNA. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery, including for Cas9 mRNA. The ionizable lipid component of these LNPs is critical for their efficacy, influencing mRNA encapsulation, endosomal escape, and overall delivery efficiency.

C13-112-tetra-tail is an ionizable lipid featuring a polar amino alcohol head group and four hydrophobic carbon-13 tails, designed for the formulation of LNPs to deliver anionic substrates like mRNA in vitro and in vivo[1]. The multi-tail structure is a feature that has been explored to enhance the potency of ionizable lipids for mRNA delivery[2][3]. This document provides detailed application notes and a generalized protocol for the use of this compound in formulating LNPs for the in vivo delivery of Cas9 mRNA. While specific in vivo performance data for this compound is not extensively published, the provided protocols are based on established methodologies for similar multi-tailed ionizable lipids.

Data Presentation: Comparative Performance of Multi-Tail Ionizable Lipids

Table 1: In Vivo Gene Editing Efficiency of LNPs with Advanced Ionizable Lipids

Ionizable LipidTarget GeneIn Vivo ModelDosing (RNA)Median Editing Rate (%)Reference
306-O12BAngptl3C57BL/6 mice3.0 mg/kg38.5[4]
MC-3 (control)Angptl3C57BL/6 mice3.0 mg/kg14.6[4]
C9-200(not specified)(not specified)(not specified)>3x vs C12-200

Table 2: Physicochemical Properties of Representative LNPs

LNP FormulationAverage Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
306-O12B LNP (fLuc mRNA)112(not specified)~96
U-series (four-tail) LNPs100 - 150< 0.2(not specified)

Experimental Protocols

The following protocols are generalized for the formulation and in vivo application of this compound based LNPs for Cas9 mRNA delivery. Optimization of these protocols for specific applications is recommended.

Protocol 1: Formulation of this compound LNPs for Cas9 mRNA Delivery

This protocol describes the formulation of LNPs using a microfluidic mixing device, a reproducible and scalable method.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Cas9 mRNA

  • Ethanol, molecular biology grade

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 3500 MWCO)

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol.

    • Combine the lipid stocks in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG2000). This is a common starting ratio for potent ionizable lipids.

    • Vortex thoroughly to ensure a homogenous mixture.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the Cas9 mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • A common flow rate ratio is 1:3 (organic:aqueous).

    • Initiate the mixing process to form the LNPs. The solution should turn milky, indicating nanoparticle formation.

  • Dialysis and Concentration:

    • Dialyze the formulated LNPs against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

    • If necessary, concentrate the LNPs using a centrifugal filter device.

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).

Protocol 2: In Vivo Administration of this compound LNPs in Mice

This protocol outlines the intravenous administration of formulated LNPs for systemic delivery, primarily targeting the liver.

Materials:

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA

  • Wild-type mice (e.g., C57BL/6)

  • Sterile PBS, pH 7.4

  • Insulin syringes (or equivalent for tail vein injection)

  • Animal handling and restraint equipment

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the facility for at least one week before the experiment.

  • Dose Preparation:

    • Dilute the LNP formulation to the desired final concentration with sterile PBS. A typical dose for in vivo gene editing can range from 1 to 3 mg/kg of total RNA.

  • Intravenous Administration:

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraint device.

    • Inject the prepared LNP dose into the lateral tail vein. The injection volume is typically 100-200 µL.

  • Post-injection Monitoring:

    • Monitor the animals for any adverse reactions.

    • House the animals under standard conditions for the duration of the experiment.

  • Sample Collection and Analysis:

    • At a predetermined time point (e.g., 7 days post-injection), euthanize the mice.

    • Collect tissues of interest (e.g., liver, spleen) for analysis of gene editing efficiency (e.g., T7E1 assay or next-generation sequencing).

    • Collect blood for serum chemistry analysis to assess toxicity (e.g., ALT, AST levels).

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer pH 4.0) cluster_process Formulation Process C13 This compound Lipid_Mix Lipid Stock Solution C13->Lipid_Mix DSPC DSPC DSPC->Lipid_Mix Chol Cholesterol Chol->Lipid_Mix PEG DMG-PEG2000 PEG->Lipid_Mix Mixing Microfluidic Mixing Lipid_Mix->Mixing mRNA Cas9 mRNA RNA_Mix RNA Solution mRNA->RNA_Mix sgRNA sgRNA sgRNA->RNA_Mix RNA_Mix->Mixing Dialysis Dialysis vs. PBS pH 7.4 Mixing->Dialysis Filter Sterile Filtration (0.22 µm) Dialysis->Filter Final_LNP Final LNP Formulation Filter->Final_LNP

Caption: LNP Formulation Workflow.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway LNP C13-112 LNP (Cas9 mRNA + sgRNA) Endocytosis Endocytosis LNP->Endocytosis 1. Cell Uptake Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 2. Protonation of C13-112 & Release Cytoplasm Cytoplasm Escape->Cytoplasm 3. mRNA Release Translation Translation Cytoplasm->Translation Cas9_RNP Cas9-sgRNA RNP Translation->Cas9_RNP Nucleus Nucleus Cas9_RNP->Nucleus 4. Nuclear Import Editing Gene Editing (NHEJ) Nucleus->Editing 5. Target Cleavage

References

Application Notes and Protocols for LNP Formulation of Cytotoxic Proteins with C13-112-tetra-tail

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of various therapeutic payloads, including cytotoxic proteins for cancer therapy. The efficacy of these delivery systems is largely dependent on the composition of the LNP, particularly the ionizable lipid, which plays a crucial role in payload encapsulation and endosomal escape. C13-112-tetra-tail is an ionizable lipid characterized by a polar amino alcohol head group and four hydrophobic carbon-13 tails, designed for the formulation of LNPs to deliver anionic substrates.

These application notes provide a comprehensive, albeit generalized, protocol for the formulation of LNPs using the this compound ionizable lipid for the delivery of cytotoxic proteins. Due to the limited publicly available data on the specific use of this compound for cytotoxic protein delivery, this protocol is adapted from established methods for LNP-protein formulation using other ionizable lipids. Researchers should consider this as a foundational methodology to be optimized for their specific cytotoxic protein and experimental model.

Materials and Equipment

Lipids and Reagents
ComponentSupplierPurpose
Ionizable Lipid This compoundForms the core of the LNP and facilitates endosomal escape.
Helper Lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Aids in fusogenicity and endosomal escape.
Structural Lipid CholesterolProvides stability to the LNP structure.
PEGylated Lipid 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)Prevents aggregation and increases circulation time.
Cytotoxic Protein e.g., Saporin, Granzyme B, RNase AThe therapeutic payload to be delivered.
Ethanol Anhydrous, molecular biology gradeSolvent for lipids.
Aqueous Buffer e.g., 25 mM Sodium Acetate, pH 4.0Solvent for the cytotoxic protein and for LNP formation.
Dialysis Buffer Phosphate-Buffered Saline (PBS), pH 7.4For buffer exchange and removal of ethanol.
Equipment
EquipmentPurpose
Microfluidic mixing device (e.g., NanoAssemblr®)Controlled and reproducible formation of LNPs.
Syringe pumpsPrecise control of flow rates for microfluidic mixing.
Dynamic Light Scattering (DLS) instrumentMeasurement of LNP size, polydispersity index (PDI), and zeta potential.
Spectrophotometer or FluorometerQuantification of protein encapsulation efficiency.
Transmission Electron Microscope (TEM)Visualization of LNP morphology.
Cell culture incubatorFor in vitro cytotoxicity assays.
Plate readerFor quantitative analysis of cell viability assays.

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes the formulation of cytotoxic protein-loaded LNPs using a microfluidic mixing approach, which allows for rapid and controlled nanoprecipitation.

Workflow for LNP Formulation of Cytotoxic Proteins

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipid Prepare Lipid Stock (this compound, DOPE, Cholesterol, DMG-PEG 2000) in Ethanol microfluidics Microfluidic Mixing (Lipid:Aqueous Ratio 1:3) prep_lipid->microfluidics prep_protein Prepare Cytotoxic Protein Solution in Aqueous Buffer (pH 4.0) prep_protein->microfluidics dialysis Dialysis against PBS (pH 7.4) to remove ethanol and raise pH microfluidics->dialysis dls Size, PDI, Zeta Potential (DLS) dialysis->dls encapsulation Encapsulation Efficiency (e.g., BCA Assay) dialysis->encapsulation tem Morphology (TEM) dialysis->tem

Caption: Workflow for formulating and characterizing cytotoxic protein-loaded LNPs.

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanolic solution should be between 10-25 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of Cytotoxic Protein Solution:

    • Dissolve the cytotoxic protein in the aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0) to the desired concentration (e.g., 0.1-1 mg/mL).

    • Ensure the protein is stable and soluble at this acidic pH. The acidic buffer is crucial for the protonation of the this compound, which facilitates electrostatic interactions with the protein.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the cytotoxic protein solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanolic phase to 3:1. The total flow rate will depend on the microfluidic device used (e.g., 2-12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble into LNPs, encapsulating the cytotoxic protein.

  • Purification and Buffer Exchange:

    • Collect the LNP suspension from the outlet of the microfluidic device.

    • To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) that retains the LNPs but allows for the removal of small molecules.

Characterization of LNPs

Table 1: Physicochemical Characterization of Cytotoxic Protein-Loaded LNPs

ParameterMethodTypical Expected Values
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Dynamic Light Scattering (DLS)Near-neutral at pH 7.4
Encapsulation Efficiency (%) Spectrophotometric or Fluorometric Assay> 70%
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesicles

Protocol for Determining Encapsulation Efficiency:

  • Quantify Total Protein:

    • Take an aliquot of the purified LNP suspension.

    • Lyse the LNPs to release the encapsulated protein using a suitable detergent (e.g., 0.1% Triton X-100).

    • Quantify the total protein concentration using a standard protein quantification assay such as the Bicinchoninic Acid (BCA) assay or a fluorescence-based assay if the protein is labeled.

  • Quantify Unencapsulated Protein:

    • Separate the LNPs from the surrounding buffer containing unencapsulated protein. This can be achieved by ultracentrifugation or size exclusion chromatography.

    • Quantify the protein concentration in the supernatant or the fractions not containing LNPs.

  • Calculate Encapsulation Efficiency (EE%):

    • EE (%) = [(Total Protein - Unencapsulated Protein) / Total Protein] x 100

In Vitro Cytotoxicity Assay

This protocol assesses the ability of the LNP-formulated cytotoxic protein to induce cell death in a target cancer cell line.

Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed target cancer cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with serial dilutions of: - LNP-Protein - Free Protein - Empty LNPs - Untreated Control incubate_24h->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) incubate_48_72h->viability_assay measure_signal Measure absorbance or luminescence viability_assay->measure_signal calculate_ic50 Calculate IC50 values measure_signal->calculate_ic50

Caption: Workflow for assessing the in vitro cytotoxicity of LNP-formulated protein.

Procedure:

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the cells for 24 hours to allow for attachment.

  • Treatment:

    • Prepare serial dilutions of the LNP-formulated cytotoxic protein, the free cytotoxic protein, and empty LNPs (as a control) in cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions. Include an untreated cell group as a negative control.

    • Incubate the cells for 48-72 hours.

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a standard assay such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the untreated control group (representing 100% viability).

    • Plot the cell viability against the concentration of the cytotoxic protein and determine the half-maximal inhibitory concentration (IC50) for both the LNP-formulated and free protein.

Signaling Pathway

Mechanism of LNP-Mediated Cytotoxic Protein Delivery and Action

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular cluster_endosome Endosome (pH 5.0-6.5) cluster_cytosol Cytosol LNP LNP with Cytotoxic Protein (this compound is neutral) endocytosis Endocytosis LNP->endocytosis protonation This compound becomes protonated (positively charged) destabilization Endosomal membrane destabilization protonation->destabilization protein_release Cytotoxic protein is released into the cytosol destabilization->protein_release target_interaction Protein interacts with intracellular target (e.g., ribosomes for saporin) protein_release->target_interaction apoptosis Induction of Apoptosis target_interaction->apoptosis endocytosis->protonation

Caption: Proposed mechanism of action for LNP-mediated delivery of cytotoxic proteins.

The delivery of cytotoxic proteins via LNPs formulated with ionizable lipids like this compound relies on the pH-responsive nature of the lipid. At physiological pH, the LNP is relatively neutral, which helps to minimize non-specific interactions and prolong circulation time. Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. The acidic environment of the late endosome (pH 5.0-6.5) leads to the protonation of the amino head group of the this compound, resulting in a net positive charge. This charge facilitates interaction with the negatively charged endosomal membrane, leading to its destabilization and the subsequent release of the cytotoxic protein into the cytosol, where it can exert its therapeutic effect.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Encapsulation Efficiency - Suboptimal pH of the protein solution.- Inefficient mixing.- Inappropriate lipid to protein ratio.- Ensure the protein solution pH is acidic enough to protonate the ionizable lipid.- Optimize the flow rates of the microfluidic system.- Vary the initial concentration of the cytotoxic protein.
Large Particle Size or High PDI - Aggregation of LNPs.- Inappropriate lipid composition.- Ensure adequate concentration of the PEGylated lipid.- Optimize the flow rates and lipid concentration during formulation.
Low In Vitro Cytotoxicity - Inefficient endosomal escape.- Degradation of the cytotoxic protein.- Confirm the fusogenic properties of the LNP formulation (e.g., by including a fusogenic helper lipid like DOPE).- Verify the stability and activity of the protein after encapsulation and release.

Conclusion

This document provides a foundational framework for the formulation, characterization, and in vitro evaluation of cytotoxic protein-loaded LNPs using the ionizable lipid this compound. The provided protocols and workflows are intended as a starting point, and optimization of formulation parameters will be necessary to achieve the desired physicochemical properties and biological activity for a specific cytotoxic protein. Careful characterization and validation at each step are critical for the successful development of potent and safe LNP-based protein therapeutics.

Troubleshooting & Optimization

Technical Support Center: Optimizing LNP Encapsulation Efficiency with C13-112-tetra-tail

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C13-112-tetra-tail lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving LNP encapsulation efficiency and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a novel ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver anionic payloads such as mRNA and siRNA in vitro and in vivo.[1][2] Its key structural features include a polar amino alcohol head group, four hydrophobic carbon-13 tails, and a PEG2 linker.[1][2] The tetra-tail structure is designed to influence the packing of the lipid in the nanoparticle, which can impact both encapsulation efficiency and the subsequent release of the genetic material.

Q2: What is a typical starting formulation for LNPs using this compound?

A2: A common starting point for LNP formulations consists of four main components: an ionizable lipid (this compound), a helper phospholipid, cholesterol, and a PEGylated lipid.[3] The molar ratio of these components is a critical parameter to optimize. A standard molar ratio to begin with is 50% this compound, 10% DSPC (helper lipid), 38.5% cholesterol, and 1.5% PEG-lipid.

Q3: How is LNP encapsulation efficiency measured?

A3: Encapsulation efficiency is typically determined using a fluorescence-based assay, such as the Quant-iT RiboGreen assay. The assay is performed in the presence and absence of a detergent, like Triton X-100, that lyses the LNPs. The fluorescence of the intact LNP sample represents the unencapsulated RNA, while the fluorescence of the lysed sample represents the total RNA. The encapsulation efficiency is then calculated based on the difference between these two values.

Q4: What are the key factors that influence LNP encapsulation efficiency?

A4: Several factors can significantly impact encapsulation efficiency, including:

  • Lipid composition and molar ratios: The relative amounts of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid are crucial.

  • pH of the aqueous buffer: An acidic buffer (typically pH 4-5) is used to protonate the ionizable lipid, facilitating its interaction with the negatively charged nucleic acid.

  • Flow rates and mixing method: The method of mixing the lipid and aqueous phases, such as through microfluidics, and the corresponding flow rates, can affect nanoparticle formation and encapsulation.

  • N:P ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid backbone influences the charge complexation and encapsulation.

Troubleshooting Guide

Problem 1: Low Encapsulation Efficiency (<80%)

Potential Cause Recommended Solution
Suboptimal pH of Aqueous Buffer Ensure the aqueous buffer (e.g., sodium acetate or citrate) is at the optimal pH, typically between 4.0 and 5.0, to ensure protonation of the this compound's amino head group. Verify the pH of your buffer before use.
Incorrect Lipid Ratios Optimize the molar ratio of the four lipid components. A common starting point is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). Consider systematically varying the percentage of this compound and cholesterol.
Inefficient Mixing If using a microfluidic system, ensure there are no clogs and that the flow rates are optimized. For manual mixing, ensure rapid and consistent injection of the lipid phase into the aqueous phase.
Low N:P Ratio Increase the N:P ratio to enhance the electrostatic interaction between the lipid and the nucleic acid. A typical starting N:P ratio is around 6.
Degraded Nucleic Acid Ensure the integrity of your RNA or DNA payload before encapsulation. Run a gel to check for degradation.

Problem 2: High Polydispersity Index (PDI > 0.2)

Potential Cause Recommended Solution
Inconsistent Mixing Utilize a controlled mixing method like a microfluidic device for more uniform particle formation. Ensure consistent flow rates and no interruptions during the formulation process.
Lipid Aggregation Ensure all lipids are fully dissolved in ethanol before mixing. Some lipids may require gentle heating to fully dissolve.
Suboptimal PEG-Lipid Concentration The PEG-lipid helps to stabilize the nanoparticles and prevent aggregation. Adjust the molar percentage of the PEG-lipid in your formulation.

Problem 3: Inconsistent Batch-to-Batch Results

Potential Cause Recommended Solution
Variability in Manual Mixing Switch to an automated mixing system, such as a microfluidic device, to improve reproducibility.
Inconsistent Reagent Preparation Prepare fresh lipid and buffer solutions for each batch. Ensure accurate weighing and dissolving of all components.
Fluctuations in Temperature Maintain a consistent temperature during the formulation process, as this can affect lipid solubility and nanoparticle formation.

Experimental Protocols

General LNP Formulation Protocol using Microfluidics
  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in 100% ethanol to create a stock solution. A typical starting molar ratio is 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase is typically between 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle heating (60-65°C) may be required for some components like DSPC and cholesterol.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).

    • The concentration of the nucleic acid will depend on the desired final concentration and the lipid-to-payload ratio.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®).

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio, typically 1:3 (organic:aqueous).

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This can be done using dialysis cassettes.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

  • Sterilization:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

Quantification of Encapsulation Efficiency (RiboGreen Assay)
  • Prepare RNA Standards: Create a standard curve using the same type of RNA as encapsulated in your LNPs.

  • Sample Preparation:

    • In a 96-well plate, prepare two sets of dilutions of your LNP sample in TE buffer.

    • To one set of dilutions, add Triton X-100 to a final concentration of 0.5-1% to lyse the LNPs.

    • Incubate for 10-15 minutes at room temperature to ensure complete lysis.

  • Add RiboGreen Reagent: Add the RiboGreen working solution to all wells (standards and samples).

  • Measure Fluorescence: Read the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the RNA concentration in the unlysed (free RNA) and lysed (total RNA) samples.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_downstream Downstream Processing cluster_analysis Analysis Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing (e.g., 3:1 Aqueous:Organic Flow Ratio) Lipid_Stock->Microfluidic_Mixing Aqueous_Phase Prepare Aqueous Phase (Nucleic Acid in Acidic Buffer, pH 4-5) Aqueous_Phase->Microfluidic_Mixing Purification Purification & Buffer Exchange (Dialysis against PBS, pH 7.4) Microfluidic_Mixing->Purification Concentration Concentration (Centrifugal Filtration) Purification->Concentration Sterilization Sterile Filtration (0.22 µm filter) Concentration->Sterilization Final_LNP Final LNP Product Sterilization->Final_LNP QC_Tests Quality Control - Encapsulation Efficiency (RiboGreen) - Size & PDI (DLS) - Zeta Potential Final_LNP->QC_Tests

Caption: LNP Formulation and Analysis Workflow.

Troubleshooting_Encapsulation Start Low Encapsulation Efficiency? Check_pH Verify Aqueous Buffer pH (4-5) Start->Check_pH Yes Success Encapsulation Efficiency Improved Start->Success No Optimize_Ratios Optimize Lipid Molar Ratios Check_pH->Optimize_Ratios Check_Mixing Evaluate Mixing Parameters (Flow Rates, Method) Optimize_Ratios->Check_Mixing Increase_NP Increase N:P Ratio Check_Mixing->Increase_NP Check_RNA Assess Nucleic Acid Integrity Increase_NP->Check_RNA Check_RNA->Success Issue Resolved Failure Further Optimization Needed Check_RNA->Failure Issue Persists

Caption: Troubleshooting Low Encapsulation Efficiency.

References

Technical Support Center: C13-112-tetra-tail LNP Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C13-112-tetra-tail lipid nanoparticle (LNP) stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound LNPs are aggregating. What are the potential causes and how can I fix this?

A1: LNP aggregation, observed as an increase in particle size and polydispersity index (PDI), is a common stability issue. Several factors can contribute to this:

  • Improper Formulation: The molar ratio of the lipid components is critical. An incorrect ratio of this compound, helper lipids (e.g., DSPC), cholesterol, and PEG-lipid can lead to an unstable formulation.

  • Suboptimal Storage Temperature: this compound LNPs are sensitive to temperature fluctuations. Storage at inappropriate temperatures can lead to lipid rearrangement and aggregation. Clinical studies indicate that refrigeration at 2°C often provides better stability for aqueous LNP suspensions over several months compared to freezing or room temperature storage[1].

  • Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the LNP structure, causing aggregation and loss of efficacy. The use of cryoprotectants like sucrose or trehalose is recommended if freezing is necessary[1].

  • pH of the Storage Buffer: While some studies suggest that the pH of the storage buffer may not significantly influence stability, it is generally recommended to store LNPs under physiologically appropriate conditions (e.g., pH 7) for ease of use[1][2].

  • Mechanical Stress: Vigorous shaking or vortexing can induce aggregation. Handle LNP solutions gently.

Troubleshooting Steps:

  • Optimize Formulation: Ensure the molar ratio of your lipid components is optimized. A common starting point for similar LNPs is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.

  • Review Storage Conditions: For aqueous suspensions, store at 2-8°C. If long-term storage is required, consider lyophilization.

  • Incorporate Cryoprotectants: If you must freeze your LNPs, add cryoprotectants such as sucrose or trehalose (e.g., 10% w/v) to the formulation before freezing to maintain stability[3].

  • Gentle Handling: Avoid vigorous mixing or shaking of the LNP suspension.

Q2: I am observing a decrease in the encapsulation efficiency of my this compound LNPs over time. What could be the reason?

A2: A decrease in encapsulation efficiency indicates that the nucleic acid payload (siRNA/mRNA) is leaking from the LNPs. This can be caused by:

  • Lipid Degradation: The lipid components, particularly the ionizable lipid and helper lipids, can degrade over time, especially at non-optimal temperatures and pH.

  • LNP Instability: An unstable LNP structure can lead to the premature release of its contents. This is often linked to the same factors that cause aggregation.

  • Storage Conditions: Storing aqueous LNP suspensions for extended periods, even at 2-8°C, can lead to a gradual decrease in encapsulation efficiency.

Troubleshooting Steps:

  • Characterize Lipid Integrity: Use analytical techniques like HPLC-CAD to assess the purity and degradation of your lipid components over time.

  • Optimize Storage: For long-term storage (over 150 days), lyophilization is recommended to preserve encapsulation efficiency.

  • Evaluate Formulation: The unique tetra-tail structure of C13-112 may influence the packing of lipids. Re-evaluate the helper lipid and cholesterol content to ensure a stable LNP core that can effectively retain the nucleic acid payload.

Q3: Can I lyophilize my this compound LNPs for long-term storage?

A3: Yes, lyophilization (freeze-drying) is a highly effective method for ensuring the long-term stability of LNPs. However, the process needs to be carefully optimized to prevent aggregation upon reconstitution and to preserve the biological activity of the payload.

Key Considerations for Lyophilization:

  • Cryoprotectants: The addition of cryoprotectants like sucrose or trehalose is crucial. These sugars form a glassy matrix that protects the LNPs during freezing and drying.

  • Lyophilization Cycle: The freezing rate, primary drying temperature and pressure, and secondary drying temperature and duration must be optimized.

  • Reconstitution: The lyophilized powder should be reconstituted gently with nuclease-free water or a suitable buffer.

Troubleshooting Guides

Issue 1: Increased Particle Size and PDI During Storage
Potential Cause Recommended Action Analytical Method
Suboptimal Storage TemperatureStore aqueous LNP suspensions at 2-8°C. Avoid repeated freeze-thaw cycles.Dynamic Light Scattering (DLS)
Inappropriate Buffer pHMaintain a neutral pH (around 7.0-7.4) for the storage buffer.DLS, pH meter
Incorrect Lipid RatioRe-optimize the molar ratio of this compound, DSPC, cholesterol, and PEG-lipid.DLS, Cryo-TEM
Mechanical StressHandle LNP solutions gently. Avoid vigorous vortexing or shaking.DLS
Issue 2: Decreased Encapsulation Efficiency and Potency
Potential Cause Recommended Action Analytical Method
Payload LeakageFor long-term storage, lyophilize the LNPs with a suitable cryoprotectant.Fluorescence-based assays (e.g., RiboGreen)
Lipid DegradationStore lipids and LNP formulations at recommended temperatures and protect from light.HPLC-CAD
LNP Structural InstabilityRe-evaluate the lipid composition to ensure optimal packing and stability.Fluorescence-based assays, in vitro/in vivo potency assays

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

  • mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol (anhydrous)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in the citrate buffer to the desired concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set the total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

    • Load the lipid solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Initiate the mixing process. The LNPs will self-assemble in the microfluidic cartridge.

  • Purification:

    • Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and non-encapsulated mRNA.

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen).

Protocol 2: Lyophilization of this compound LNPs

This protocol provides a starting point for lyophilizing this compound LNPs for long-term storage.

Materials:

  • Purified this compound LNP suspension

  • Cryoprotectant (e.g., Sucrose or Trehalose)

  • Lyophilizer

  • Sterile vials and stoppers

Procedure:

  • Add Cryoprotectant:

    • To the purified LNP suspension, add the cryoprotectant to a final concentration of 10% (w/v). Mix gently.

  • Aseptic Filling:

    • Dispense the LNP-cryoprotectant solution into sterile lyophilization vials.

    • Partially insert the lyophilization stoppers.

  • Lyophilization Cycle:

    • Freezing: Freeze the vials at -40°C for at least 2 hours.

    • Primary Drying: Set the shelf temperature to -20°C and the vacuum to 100 mTorr. Hold for 24-48 hours.

    • Secondary Drying: Ramp the shelf temperature to 25°C and maintain the vacuum. Hold for 12-24 hours.

  • Stoppering and Storage:

    • At the end of the cycle, backfill the chamber with nitrogen and fully stopper the vials.

    • Store the lyophilized LNPs at 2-8°C.

  • Reconstitution:

    • Reconstitute the lyophilized powder with nuclease-free water or PBS to the original volume. Gently swirl to dissolve. Do not vortex.

Visualizations

LNP_Stability_Troubleshooting Start LNP Stability Issue (e.g., Aggregation, Low EE) Formulation Check Formulation - Lipid Ratios - Component Quality Start->Formulation Potential Cause Storage Evaluate Storage - Temperature - Buffer pH - Freeze/Thaw Cycles Start->Storage Potential Cause Handling Assess Handling - Mixing/Vortexing - Mechanical Stress Start->Handling Potential Cause OptimizeFormulation Optimize Formulation - Adjust Molar Ratios - Screen Helper Lipids Formulation->OptimizeFormulation Solution OptimizeStorage Optimize Storage - Store at 2-8°C (aqueous) - Lyophilize (long-term) Storage->OptimizeStorage Solution GentleHandling Implement Gentle Handling Handling->GentleHandling Solution StableLNP Stable LNP OptimizeFormulation->StableLNP OptimizeStorage->StableLNP GentleHandling->StableLNP

Caption: Troubleshooting workflow for this compound LNP stability issues.

LNP_Formulation_Workflow LipidPrep Prepare Lipid Stock (C13-112, DSPC, Chol, PEG) in Ethanol Microfluidics Microfluidic Mixing (Controlled Flow Rate & Ratio) LipidPrep->Microfluidics RNAPrep Prepare RNA Solution in Low pH Buffer RNAPrep->Microfluidics Purification Purification (Dialysis vs. PBS) Microfluidics->Purification Characterization Characterization - DLS (Size, PDI) - RiboGreen (EE) Purification->Characterization FinalProduct Purified & Characterized LNPs Characterization->FinalProduct

Caption: Experimental workflow for this compound LNP formulation.

Lyophilization_Process LNP_Suspension Aqueous LNP Suspension Add_Cryo Add Cryoprotectant (e.g., 10% Sucrose) LNP_Suspension->Add_Cryo Freezing Freezing (-40°C) Add_Cryo->Freezing Primary_Drying Primary Drying (Sublimation under vacuum) Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption under vacuum) Primary_Drying->Secondary_Drying Lyophilized_Cake Stable Lyophilized LNP Cake Secondary_Drying->Lyophilized_Cake

Caption: Key stages of the LNP lyophilization process.

References

Technical Support Center: C13-112-Tetra-Tail Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of C13-112-tetra-tail lipid nanoparticle (LNP) formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its role in LNP formulations?

This compound is an ionizable cationic lipid.[1][2] In lipid nanoparticle (LNP) formulations, it serves a dual purpose. At a low pH during formulation, its cationic charge facilitates the encapsulation of negatively charged nucleic acids (like mRNA or siRNA).[3][4] At physiological pH, it is near-neutral, which is intended to reduce cytotoxicity compared to permanently cationic lipids.[4] The "tetra-tail" structure refers to its four hydrophobic tails, a design feature that influences the LNP's physical properties and biological interactions.

Q2: What are the primary mechanisms of cytotoxicity associated with ionizable cationic lipids like this compound?

While ionizable lipids are designed for improved safety, they can still induce cytotoxic and inflammatory responses. The primary mechanisms include:

  • Innate Immune System Activation: Cationic lipids can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), particularly TLR2 and TLR4. This can trigger downstream signaling cascades.

  • Inflammasome Activation: Some ionizable lipids can activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.

  • Apoptosis Induction: Cationic lipids can induce programmed cell death (apoptosis) through caspase activation and mitochondrial dysfunction.

  • Membrane Disruption: The positive charge of these lipids can lead to disruption of cellular and endosomal membranes.

Troubleshooting Guide: Reducing Cytotoxicity

Problem 1: High levels of in vitro cytotoxicity observed in cell viability assays (e.g., MTT, MTS, LDH).

High cytotoxicity can manifest as a significant decrease in cell viability. The lactate dehydrogenase (LDH) assay is a common method to quantify this by measuring the release of LDH from damaged cell membranes.

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Excessive LNP Dose Reduce the concentration of the LNP formulation administered to the cells. Perform a dose-response experiment to determine the optimal concentration with maximal efficacy and minimal toxicity.
Suboptimal Formulation Ratios The molar ratio of the LNP components (ionizable lipid, helper lipids, cholesterol, PEG-lipid) is critical. Systematically vary the ratio of this compound to other lipids to find a less toxic formulation. The nitrogen-to-phosphate (N:P) ratio, which represents the charge balance between the ionizable lipid and the nucleic acid, should be optimized. An N:P ratio around six is common for many LNP formulations.
Particle Size and Polydispersity Large or heterogeneous particle sizes can increase cytotoxicity. Aim for a particle size between 60-100 nm and a low polydispersity index (PDI) of less than 0.2. Use techniques like microfluidic mixing for consistent particle formation.
Serum Interference Serum components can interact with LNPs and affect their stability and toxicity. Consider using serum-free or reduced-serum media during the initial transfection period.
High Cationic Charge A high positive surface charge (zeta potential) can lead to increased cytotoxicity. While this compound is ionizable, formulation conditions can influence the final particle charge. Aim for a near-neutral zeta potential at physiological pH.

Problem 2: Evidence of a significant pro-inflammatory response in vitro or in vivo (e.g., high levels of IL-6, TNF-α).

Pro-inflammatory cytokines like IL-6 are key mediators of the immune response to LNPs.

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Innate Immune Activation The this compound lipid may be activating TLR pathways. Consider co-formulating with immunosuppressive agents if the application allows. Modifying the LNP surface with different PEGylated lipids can also help reduce immune recognition.
High Purity of Nucleic Acid Cargo Ensure that the mRNA or siRNA cargo is of high purity and free from contaminants like double-stranded RNA, which can independently trigger an immune response.
Route of Administration (In Vivo) The route of administration can significantly impact the inflammatory response. For example, intranasal administration can lead to more significant lung inflammation than intramuscular injection. Evaluate different administration routes if possible.

Experimental Protocols & Methodologies

1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of the this compound LNP formulation.

    • Incubate for the desired exposure time (e.g., 24-72 hours).

    • Add 10-28 µL of MTT solution (typically 2-5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., 130 µL of DMSO) to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

2. In Vitro Cytotoxicity Assessment: LDH Assay

The LDH assay quantifies lactate dehydrogenase released from damaged cells into the culture medium.

  • Protocol:

    • Seed cells in a 96-well plate and treat with LNP formulations as described for the MTT assay.

    • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer the supernatant to a new plate.

    • Prepare an LDH assay reaction mixture according to the manufacturer's instructions.

    • Add approximately 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.

    • Add a stop solution if required by the kit.

    • Measure the absorbance at 490 nm.

3. In Vivo Toxicity Assessment

A preliminary in vivo toxicity assessment can be performed in animal models.

  • Protocol:

    • Administer the LNP formulation to mice via the desired route (e.g., intravenous, intramuscular).

    • At predetermined time points (e.g., 24, 48, 72 hours post-injection), collect blood samples.

    • Analyze serum for markers of liver toxicity, such as alanine transaminase (ALT) and aspartate transaminase (AST).

    • Perform a complete blood count (CBC) to assess effects on different blood cell populations.

    • Measure serum levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA or a multiplex assay.

Visualizing Cytotoxicity Pathways and Workflows

Signaling Pathways in Cationic Lipid-Induced Cytotoxicity

The following diagram illustrates the potential signaling pathways activated by cationic lipid-based nanoparticles, which may be relevant for this compound formulations.

Cytotoxicity_Pathways Potential Signaling Pathways in Cationic LNP-Induced Cytotoxicity cluster_cell Target Cell LNP Cationic LNP (e.g., this compound) TLR Toll-like Receptors (TLR2/TLR4) LNP->TLR Recognition NLRP3 NLRP3 Inflammasome LNP->NLRP3 Activation Mitochondria Mitochondria LNP->Mitochondria Dysfunction NFkB NF-κB Activation TLR->NFkB Caspase1 Caspase-1 Activation NLRP3->Caspase1 Caspase9 Caspase-9 Mitochondria->Caspase9 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Caspase1->Cytokines Processing & Release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cationic LNP cytotoxicity signaling pathways.

Experimental Workflow for Assessing and Mitigating Cytotoxicity

This workflow outlines the steps from initial formulation to in vivo toxicity assessment.

Experimental_Workflow Workflow for Cytotoxicity Assessment of LNP Formulations cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_optimization Optimization cluster_invivo In Vivo Validation Formulate 1. Formulate LNP (Vary Lipid Ratios) Characterize 2. Characterize Particles (Size, PDI, Zeta Potential) Formulate->Characterize DoseResponse 3. Dose-Response Study (e.g., MTT, LDH assays) Characterize->DoseResponse CytokineAssay 4. Cytokine Profiling (ELISA) DoseResponse->CytokineAssay Analyze 5. Analyze Data CytokineAssay->Analyze Optimize 6. Optimize Formulation (Select lead candidates) Analyze->Optimize Optimize->Formulate Re-formulate if needed InVivo 7. In Vivo Toxicity Study (ALT/AST, Cytokines) Optimize->InVivo

Caption: LNP cytotoxicity assessment and optimization workflow.

References

Technical Support Center: Improving In Vivo Targeting of C13-112-Tetra-Tail LNPs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C13-112-tetra-tail lipid nanoparticle (LNP) technology. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, troubleshooting, and in vivo applications of LNPs utilizing the novel this compound ionizable lipid.

Frequently Asked Questions (FAQs)

Q1: What is the this compound lipid, and what are its advantages for in vivo mRNA delivery?

A1: this compound is a novel ionizable lipid characterized by a multi-tail structure. Ionizable lipids are a critical component of LNPs for nucleic acid delivery. The tetra-tail design of C13-112 offers potential advantages over traditional two-tailed lipids, including enhanced stability of the LNP formulation and improved transfection efficiency. Research suggests that ionizable lipids with four tails can lead to superior delivery efficiency in vivo.[1]

Q2: What is the general mechanism of action for this compound LNPs in vivo?

A2: Following intravenous administration, this compound LNPs circulate in the bloodstream. The polyethylene glycol (PEG)-lipid component of the LNP helps to prevent aggregation and reduces clearance by the immune system.[2] The LNPs are primarily taken up by cells through endocytosis. Inside the acidic environment of the endosome, the this compound lipid becomes protonated (positively charged). This charge facilitates the disruption of the endosomal membrane, leading to the release of the encapsulated mRNA into the cytoplasm, where it can be translated into the protein of interest.[3][4]

Q3: What are the key quality attributes to assess for this compound LNPs?

A3: The critical quality attributes for this compound LNPs include:

  • Particle Size and Polydispersity Index (PDI): The size of the LNPs influences their biodistribution, cellular uptake, and clearance. A uniform particle size (low PDI) is crucial for reproducible results.[5]

  • Zeta Potential: This measurement indicates the surface charge of the LNPs and can predict their stability in suspension. A slightly negative or neutral zeta potential at physiological pH is generally desirable to prevent aggregation.

  • Encapsulation Efficiency: This determines the percentage of mRNA that is successfully encapsulated within the LNPs. High encapsulation efficiency is essential for potent in vivo delivery.

  • pKa: The pKa of the ionizable lipid is a critical parameter that influences the efficiency of endosomal escape.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in vivo application of this compound LNPs.

Problem Potential Cause Recommended Solution
Low mRNA Encapsulation Efficiency Suboptimal lipid-to-mRNA ratio.Optimize the weight ratio of this compound lipid to mRNA. Start with a standard ratio and perform a titration to find the optimal point.
Inefficient mixing during formulation.Ensure rapid and homogenous mixing of the lipid and mRNA solutions. Microfluidic mixing is highly recommended for consistent results.
Degradation of mRNA.Use RNase-free reagents and consumables. Store mRNA at appropriate temperatures (-80°C).
LNP Aggregation Incorrect buffer conditions.Ensure the final LNP suspension is in a suitable buffer, such as phosphate-buffered saline (PBS), at a physiological pH. Some buffers can cause pH shifts during freeze-thaw cycles, leading to aggregation.
Suboptimal PEG-lipid concentration.The concentration of the PEG-lipid is crucial for preventing aggregation. Too little can lead to instability, while too much can hinder cellular uptake (the "PEG dilemma"). Optimize the molar percentage of the PEG-lipid in your formulation.
Improper storage.Store LNPs at the recommended temperature (typically 4°C for short-term and -80°C for long-term). Avoid repeated freeze-thaw cycles.
Poor In Vivo Transfection Efficiency Inefficient endosomal escape.The pKa of the ionizable lipid is critical for endosomal escape. While the pKa of this compound is inherent to its structure, ensure the formulation process does not alter the overall LNP properties that could affect this process.
Low cellular uptake.LNP size plays a role in cellular uptake. Aim for a particle size in the range of 80-150 nm for efficient uptake. The surface properties of the LNP, influenced by the PEG-lipid, also affect cellular interaction.
Unexpected biodistribution.The physicochemical properties of the LNPs, including size and surface charge, dictate their in vivo fate. The length of the lipid tails can also influence organ selectivity. Characterize your LNPs thoroughly to ensure consistency between batches.
High Toxicity In Vivo High dose of LNPs.Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity.
Immunogenicity of LNP components.The ionizable lipid and other lipid components can sometimes trigger an immune response. Assess inflammatory markers in vivo to monitor for potential toxicity.

Experimental Protocols

Formulation of this compound LNPs using Microfluidic Mixing

This protocol is adapted from standard LNP formulation procedures and should be optimized for your specific application.

Materials:

  • This compound ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA encoding the protein of interest

  • Ethanol (RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio. A common starting point for multi-tail lipids is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.

    • Ensure all lipids are fully dissolved. Gentle warming may be necessary.

  • Prepare mRNA Solution:

    • Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanolic).

    • Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs.

  • Dialysis:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Sterilization and Storage:

    • Sterilize the LNP suspension by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.

  • Dilute a small aliquot of the LNP suspension in PBS before measurement.

b) Zeta Potential Measurement:

  • Use a Zetasizer to measure the surface charge of the LNPs.

  • Dilute the LNP suspension in an appropriate low-salt buffer.

c) Encapsulation Efficiency Quantification (RiboGreen Assay):

  • The RiboGreen assay is a fluorescence-based method to quantify RNA.

  • Measure the fluorescence of the LNP sample in the absence and presence of a detergent (e.g., Triton X-100). The detergent disrupts the LNPs, releasing the encapsulated mRNA.

  • The encapsulation efficiency is calculated as: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

In Vivo Biodistribution Study

Materials:

  • This compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or a fluorescent protein).

  • Laboratory animals (e.g., mice).

  • In vivo imaging system (IVIS).

Procedure:

  • Animal Dosing:

    • Administer the LNPs to the animals via the desired route (e.g., intravenous injection).

  • In Vivo Imaging:

    • At various time points post-injection, image the animals using an IVIS to visualize the biodistribution of the reporter protein expression.

    • For luciferase, inject the substrate (e.g., D-luciferin) before imaging.

  • Ex Vivo Organ Imaging:

    • At the end of the study, euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys).

    • Image the individual organs to quantify the signal in each tissue.

Quantitative Data

The following tables provide representative data for LNPs formulated with multi-tail ionizable lipids. Note that optimal values for this compound LNPs should be determined empirically.

Table 1: Physicochemical Properties of Tetra-Tail LNPs

ParameterTypical Value
Particle Size (nm)100 - 150
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency (%)> 90%
Zeta Potential (mV)-10 to +10

Table 2: Representative In Vivo Efficacy of Multi-Tail LNPs

Reporter GeneRoute of AdministrationPrimary Target OrganRelative Expression Level
LuciferaseIntravenousLiver, SpleenHigh
ErythropoietinIntravenousLiverHigh

Visualizations

Experimental Workflow for LNP Formulation and Characterization

G cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Studies A Prepare Lipid Mix (this compound, DSPC, Chol, PEG) in Ethanol C Microfluidic Mixing A->C B Prepare mRNA in Citrate Buffer (pH 4.0) B->C D Dialysis vs. PBS (pH 7.4) C->D E Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency (RiboGreen Assay) D->G H Animal Dosing G->H I Biodistribution (IVIS) H->I J Efficacy Assessment I->J

Caption: Workflow for this compound LNP formulation, characterization, and in vivo evaluation.

Signaling Pathway for LNP-mediated mRNA Delivery

G cluster_cellular Cellular Environment LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (C13-112 Protonation) Translation mRNA Translation (Ribosomes) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

References

Technical Support Center: Optimizing Endosomal Escape for C13-112-Tetra-Tail LNPs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific ionizable lipid "C13-112-tetra-tail" is not publicly available. This guide is based on established principles for tetra- and multi-tail ionizable lipids used in lipid nanoparticle (LNP) formulations for mRNA delivery. The protocols and troubleshooting advice provided are general best practices and may require optimization for your specific LNP composition.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of endosomal escape for LNPs containing tetra-tail ionizable lipids?

A1: LNPs are typically internalized by cells through endocytosis, moving from early to late endosomes, and eventually to lysosomes. The acidic environment of the endosome is crucial for the function of ionizable lipids. The tertiary amine groups on the ionizable lipid become protonated at low pH, leading to a net positive charge on the LNP. This positive charge is thought to facilitate interaction with negatively charged lipids on the inner leaflet of the endosomal membrane. This interaction can lead to the formation of a non-bilayer hexagonal HII phase, causing membrane disruption and allowing the mRNA cargo to escape into the cytoplasm. The multiple hydrophobic tails of tetra-tail lipids are designed to enhance this membrane disruption process.

Q2: How does the structure of this compound lipids, in theory, contribute to improved endosomal escape?

A2: While specific data for "C13-112" is unavailable, the "tetra-tail" designation suggests an ionizable lipid with four hydrophobic chains. This structural feature can influence the lipid's shape and its interaction with the endosomal membrane. A higher number of tails can create a more cone-shaped lipid, which is thought to promote the formation of non-lamellar lipid phases that destabilize the endosomal membrane, facilitating the release of mRNA into the cytosol. The "C13" and "112" likely refer to the specific chemical composition of the headgroup and tails, which are optimized for pKa and biodegradability.

Q3: What are the critical quality attributes of this compound LNPs that I should monitor?

A3: For consistent performance and optimal endosomal escape, it is crucial to monitor the following critical quality attributes of your LNP formulation:

  • Particle Size and Polydispersity Index (PDI): These parameters affect cellular uptake.

  • Zeta Potential: This indicates the surface charge of the LNPs, which can influence stability and interaction with cells.

  • Encapsulation Efficiency: This determines the amount of mRNA successfully loaded into the LNPs.

  • pKa of the Ionizable Lipid: The pKa should be in a range that allows for protonation in the acidic endosome but maintains neutrality at physiological pH to ensure stability in circulation. A pKa between 6.2 and 6.5 is often considered optimal for in vivo applications.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Transfection Efficiency 1. Suboptimal LNP formulation. 2. Poor endosomal escape. 3. Low cellular uptake. 4. mRNA degradation.1. Optimize the molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid). 2. Incorporate a helper lipid known to promote fusogenicity, such as DOPE. 3. Characterize particle size and zeta potential to ensure they are within the optimal range for your cell type. 4. Ensure high encapsulation efficiency and protect mRNA from RNase contamination.
High Cytotoxicity 1. Excessive positive charge on LNPs at physiological pH. 2. Accumulation of LNPs in late endosomes/lysosomes. 3. Instability of the LNP formulation.1. Ensure the pKa of the ionizable lipid is in the appropriate range. 2. Optimize the LNP dose to minimize off-target effects. 3. Improve LNP formulation to enhance endosomal escape from early endosomes.
Poor LNP Stability (Aggregation) 1. Suboptimal PEG-lipid concentration. 2. Incorrect buffer conditions (pH, ionic strength).1. Optimize the molar percentage of the PEG-lipid to provide a sufficient steric barrier. 2. Store LNPs in a suitable buffer, such as PBS, at 4°C for short-term storage or frozen for long-term storage.
Inconsistent Results Between Batches 1. Variability in the mixing process during LNP formulation. 2. Inconsistent quality of raw materials.1. Utilize a controlled and reproducible mixing method, such as microfluidic mixing. 2. Ensure consistent quality and purity of all lipid components and mRNA.

Quantitative Data Summary

The following tables summarize typical physicochemical properties and in vitro transfection performance of LNPs formulated with multi-tail ionizable lipids. Note that these are representative values and will vary depending on the specific lipid composition, cargo, and cell type used.

Table 1: Physicochemical Properties of Tetra-Tail LNPs (Hypothetical)

Formulation IDIonizable Lipid:Helper:Cholesterol:PEG-Lipid (Molar Ratio)Particle Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
TT-LNP-0150:10:38.5:1.585.2 ± 3.10.11 ± 0.0292.5 ± 2.8-5.3 ± 1.2
TT-LNP-0240:20:38.5:1.592.6 ± 4.50.15 ± 0.0388.1 ± 3.5-4.8 ± 1.5
TT-LNP-0350:15:33.5:1.588.9 ± 2.90.12 ± 0.0294.2 ± 1.9-6.1 ± 0.9

Table 2: In Vitro Transfection Efficiency in HEK293T Cells (Hypothetical)

Formulation IDmRNA Dose (ng/well)Luciferase Expression (RLU/mg protein)Cell Viability (%)
TT-LNP-011001.5 x 10⁸95 ± 4
TT-LNP-021000.8 x 10⁸92 ± 5
TT-LNP-031001.8 x 10⁸93 ± 3
Lipofectamine 20001005.2 x 10⁷85 ± 6
Untreated Control01.2 x 10³100

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA encoding a reporter gene (e.g., Luciferase)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pumps

  • Dialysis cassette (10 kDa MWCO)

  • Sterile, RNase-free consumables

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the this compound ionizable lipid, DOPE/DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The final lipid concentration should be between 10-25 mM.

  • Prepare mRNA Solution: Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Pump the lipid-ethanol solution through one inlet and the mRNA-citrate buffer solution through another inlet at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous).

  • Dialysis: Collect the LNP solution from the outlet of the microfluidic device. Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and raise the pH. Change the PBS buffer at least twice.

  • Characterization: After dialysis, measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine the mRNA encapsulation efficiency using a RiboGreen assay.

  • Sterilization and Storage: Sterile-filter the final LNP formulation through a 0.22 µm filter and store at 4°C.

Protocol 2: In Vitro mRNA Transfection

This protocol outlines a general procedure for transfecting cells in culture with your formulated LNPs.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM or other serum-free medium

  • This compound LNPs encapsulating reporter mRNA

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂.

  • LNP Treatment: On the day of transfection, dilute the LNP-mRNA formulation in Opti-MEM to achieve the desired final mRNA concentration (e.g., 100 ng/well).

  • Remove the culture medium from the cells and add 100 µL of the LNP-containing medium to each well.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize luciferase activity to the total protein concentration in each well.

Protocol 3: Galectin-8 Endosomal Escape Assay

This assay visualizes endosomal rupture, indicating endosomal escape.

Materials:

  • HeLa cells stably expressing Galectin-8-GFP

  • This compound LNPs encapsulating mRNA

  • Fluorescence microscope with live-cell imaging capabilities

  • Glass-bottom imaging dishes

Procedure:

  • Cell Seeding: Seed Galectin-8-GFP HeLa cells in glass-bottom imaging dishes and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with the LNP-mRNA formulation at the desired concentration.

  • Live-Cell Imaging: Immediately after adding the LNPs, begin live-cell imaging using a fluorescence microscope. Acquire images every 1-5 minutes for several hours.

  • Image Analysis: Analyze the images for the formation of GFP puncta, which indicate the recruitment of Galectin-8-GFP to damaged endosomes.

  • Quantification: Quantify the number and intensity of GFP puncta per cell over time to assess the extent of endosomal escape.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_final Final Product lipid_prep Lipid Stock in Ethanol (Ionizable, Helper, Cholesterol, PEG) mixing Microfluidic Mixing lipid_prep->mixing mrna_prep mRNA in Citrate Buffer (pH 4.0) mrna_prep->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis characterization Characterization (Size, PDI, Zeta, Encapsulation) dialysis->characterization final_lnp Sterile this compound LNPs characterization->final_lnp

Caption: LNP Formulation and Purification Workflow.

Endosomal_Escape_Pathway cluster_uptake Cellular Uptake cluster_trafficking Endosomal Trafficking cluster_escape Endosomal Escape cluster_fate mRNA Fate lnp LNP in Extracellular Space endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH 6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome escape mRNA Release into Cytoplasm early_endosome->escape Protonation & Membrane Disruption lysosome Lysosome (pH 4.5-5.0) late_endosome->lysosome degradation mRNA Degradation lysosome->degradation LNP Degradation translation Translation (Protein Expression) escape->translation escape->degradation

Technical Support Center: Ensuring mRNA Integrity in C13-112-tetra-tail LNPs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of messenger RNA (mRNA) encapsulated in C13-112-tetra-tail lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound LNPs in protecting mRNA?

This compound is an ionizable lipid that is a critical component of the LNP formulation.[1] At a low pH during formulation, its amino head group becomes protonated, facilitating the encapsulation of the negatively charged mRNA backbone through electrostatic interactions.[2] Once formulated, the LNP provides a protective lipid bilayer that shields the fragile mRNA from enzymatic degradation by ribonucleases (RNases) and hydrolysis.[3][4] This encapsulation is crucial for the stability and effective delivery of the mRNA cargo.[5]

Q2: What are the main causes of mRNA degradation in LNP formulations?

mRNA degradation in LNPs can be attributed to two primary categories of instability:

  • Physical Instability: This includes aggregation of LNPs, fusion of particles, and leakage of the encapsulated mRNA. Mechanical stress, such as vigorous mixing or shaking, can lead to structural changes on the LNP surface, potentially causing mRNA to be released. Freeze-thaw cycles can also disrupt LNP integrity and lead to particle aggregation and loss of encapsulated mRNA.

  • Chemical Instability: This involves the chemical breakdown of the mRNA molecule itself, primarily through hydrolysis and oxidation. The presence of water in the LNP core can contribute to hydrolysis, and reactive impurities in the lipid components, such as lipid peroxides, can chemically modify the mRNA, leading to a loss of function. The pH of the formulation buffer is also a critical factor, as acidic or highly alkaline conditions can accelerate mRNA hydrolysis.

Q3: How does the composition of the LNP affect mRNA stability?

Each lipid component in the LNP formulation plays a crucial role in maintaining mRNA stability:

  • Ionizable Lipid (this compound): Essential for encapsulating mRNA and facilitating its release into the cytoplasm. The structure of the ionizable lipid, including its tail length, can influence the stability and in vivo performance of the LNP.

  • Phospholipid (e.g., DSPC): Contributes to the structural integrity of the LNP.

  • Cholesterol: Enhances the stability of the lipid bilayer, influencing membrane rigidity and integrity.

  • PEG-lipid: Controls the particle size during formulation and provides a protective hydrophilic layer that prevents aggregation during storage.

The molar ratio of these lipids is a critical parameter that can significantly impact LNP characteristics and their ability to withstand stressors.

Q4: What are the optimal storage conditions for this compound LNP-mRNA formulations?

While specific long-term stability data for this compound LNPs is not extensively published, general principles for LNP-mRNA storage apply. Formulations are typically stored at low temperatures (-20°C to -80°C) to minimize both physical and chemical degradation. The inclusion of cryoprotectants, such as sucrose, is often necessary to prevent aggregation and maintain LNP integrity during freezing and thawing. Lyophilization (freeze-drying) is another strategy being explored to enhance long-term stability at higher temperatures. It is crucial to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low mRNA Encapsulation Efficiency Suboptimal lipid molar ratios.Optimize the molar ratios of the ionizable lipid, phospholipid, cholesterol, and PEG-lipid. Increasing the ionizable lipid content can sometimes improve encapsulation.
Inefficient mixing during formulation.Ensure rapid and homogenous mixing of the lipid and mRNA solutions. Microfluidic mixing is a common and effective method.
Degradation of mRNA prior to encapsulation.Handle stock mRNA solutions in an RNase-free environment and store them at appropriate temperatures.
Increase in LNP Particle Size and Polydispersity Index (PDI) Over Time Aggregation due to improper storage.Store LNPs at recommended low temperatures (-20°C or -80°C) and include cryoprotectants if freezing. Avoid repeated freeze-thaw cycles.
Insufficient PEG-lipid concentration.Ensure an adequate concentration of PEG-lipid in the formulation to provide a steric barrier against aggregation.
Mechanical stress.Avoid vigorous vortexing or shaking of the LNP suspension.
Reduced Protein Expression In Vitro/In Vivo mRNA degradation within the LNP.Assess mRNA integrity using a suitable analytical method like capillary gel electrophoresis. If degradation is observed, review formulation and storage procedures.
LNP instability leading to premature mRNA release.Characterize LNP stability under relevant conditions (e.g., in serum). The presence of impurities in lipids can diminish stability.
Suboptimal LNP formulation for the target cell type.The choice of lipid components can influence cellular uptake and endosomal escape.
Evidence of mRNA Degradation in Analytical Assays RNase contamination.Use RNase-free reagents, consumables, and techniques throughout the formulation and analysis process.
Hydrolysis due to improper pH or water content.Optimize the pH of the final formulation buffer to a neutral or slightly basic range. Lyophilization can reduce water content.
Oxidation or chemical modification.Use high-purity lipids and consider the use of antioxidants if lipid oxidation is suspected.

Quantitative Data Summary

The following tables present illustrative data on the stability of mRNA-LNPs under various stress conditions. Note that these are examples from studies using common ionizable lipids like ALC-0315 and SM-102, as specific data for this compound is limited.

Table 1: Effect of Storage Temperature on mRNA-LNP Physicochemical Properties

Storage Condition (7 days)Ionizable LipidChange in Z-average (nm)Change in PDIChange in Encapsulation Efficiency (%)
4°CALC-0315MinimalMinimal~ -4%
-20°CALC-0315+10+0.05~ -10%
-80°CALC-0315+50+0.15~ -20%
4°CSM-102MinimalMinimal~ -5%
-20°CSM-102+15+0.08~ -12%
-80°CSM-102+60+0.20~ -25%

Data adapted from studies on LNP stability.

Table 2: Impact of Mechanical Stress (Shaking) on LNP Integrity

Shaking DurationParameterBefore ShakingAfter 30 minAfter 240 min
Particle Size (nm)~100~110>200 (with aggregation)
Particle ConcentrationHighSlightly ReducedSignificantly Reduced
mRNA Encapsulation>90%>90%Decreased (unencapsulated RNA observed)

Data adapted from studies investigating the impact of mechanical stress on mRNA-LNPs.

Experimental Protocols

Protocol 1: Assessment of mRNA Integrity using Capillary Gel Electrophoresis (CGE)

This protocol is adapted from a method optimized for releasing mRNA from LNPs while minimizing degradation during sample preparation.

Objective: To assess the integrity and purity of mRNA extracted from this compound LNPs.

Materials:

  • mRNA-LNP sample

  • 2% Triton X-100 solution

  • CE-grade formamide

  • CE-grade water

  • Capillary electrophoresis system with a suitable RNA analysis kit (e.g., RNA 9000 Purity & Integrity kit)

Procedure:

  • In an RNase-free microcentrifuge tube, combine 10 µL of the mRNA-LNP sample with 15 µL of 2% Triton X-100 (final concentration of 1.2%).

  • Mix thoroughly by gentle vortexing and incubate at room temperature for 15 minutes with shaking at approximately 800 rpm. This step lyses the LNPs to release the mRNA.

  • Add 25 µL of CE-grade water to the mixture.

  • Add 50 µL of CE-grade formamide (final concentration of 50%).

  • Incubate at room temperature for 10 minutes. The formamide denatures the mRNA, preventing the formation of secondary structures that could affect migration. Note: Avoid high-temperature incubation, as this can induce mRNA degradation.

  • Analyze the sample immediately on the capillary electrophoresis system according to the manufacturer's instructions for the RNA analysis kit.

  • The resulting electropherogram will show a main peak corresponding to the intact mRNA and any smaller peaks indicating degradation products or impurities.

Visualizations

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Core cluster_Shell LNP Shell mRNA mRNA IonizableLipid This compound (Ionizable Lipid) mRNA->IonizableLipid Electrostatic Interaction Phospholipid Phospholipid IonizableLipid->Phospholipid Cholesterol Cholesterol Phospholipid->Cholesterol PEG_Lipid PEG-Lipid Cholesterol->PEG_Lipid PEG_Lipid->IonizableLipid

Caption: Structure of a this compound mRNA-LNP.

mRNA_Degradation_Pathway cluster_stress Stress Factors cluster_degradation Degradation Mechanisms Intact_mRNA Intact Encapsulated mRNA Temp High Temperature pH Suboptimal pH Mechanical Mechanical Stress (Shaking/Mixing) FreezeThaw Freeze-Thaw Cycles Hydrolysis Hydrolysis Temp->Hydrolysis Physical LNP Destabilization (Aggregation/Leakage) Temp->Physical pH->Hydrolysis Mechanical->Physical FreezeThaw->Physical Degraded_mRNA Degraded mRNA Fragments & Released mRNA Hydrolysis->Degraded_mRNA Oxidation Oxidation Oxidation->Degraded_mRNA Enzymatic Enzymatic Degradation (if exposed) Enzymatic->Degraded_mRNA Physical->Enzymatic Exposure to RNases Physical->Degraded_mRNA

Caption: Pathways of mRNA degradation in LNPs.

Experimental_Workflow start mRNA-LNP Sample lysis LNP Lysis (Triton X-100) start->lysis denaturation mRNA Denaturation (Formamide) lysis->denaturation analysis Capillary Gel Electrophoresis (CGE) denaturation->analysis result Electropherogram: - Intact mRNA Peak - Degradation Products analysis->result

Caption: Workflow for mRNA integrity analysis.

References

Analytical techniques for C13-112-tetra-tail LNP characterization issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical characterization of C13-112-tetra-tail lipid nanoparticles (LNPs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for characterizing this compound LNPs?

A1: A comprehensive characterization of this compound LNPs requires a multi-faceted approach employing orthogonal techniques. The primary methods include:

  • Dynamic Light Scattering (DLS): For determining particle size, polydispersity index (PDI), and zeta potential.[1][2]

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): For visualizing particle morphology, size distribution, and lamellarity.[3][4][5]

  • Ribogreen Assay: To determine the encapsulation efficiency of RNA cargo.

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): For quantifying lipid components and assessing the purity of the LNP formulation.

Q2: What is a typical acceptable particle size and PDI for this compound LNPs?

A2: For effective in vivo delivery, a particle size of 80-100 nm is often targeted. The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a mixture. A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a relatively monodisperse population.

Q3: How does the tetra-tail structure of the C13-112 lipid potentially impact LNP characteristics?

A3: The complex, multi-tail structure of the C13-112 lipid can influence the physicochemical properties of the resulting LNPs. The four tails can lead to a higher degree of lipid packing, which may affect particle stability, morphology, and the efficiency of RNA encapsulation. These complex structures can sometimes result in a more heterogeneous population of LNPs, making characterization more challenging.

Q4: Why is it important to use orthogonal analytical methods for LNP characterization?

A4: Relying on a single analytical technique can provide an incomplete or even misleading picture of your LNP formulation. Orthogonal methods, which measure the same attribute through different physical principles, provide a more comprehensive and reliable characterization. For instance, DLS provides an intensity-weighted average size, which can be skewed by a small number of large aggregates, while cryo-TEM allows for direct visualization and measurement of individual particles.

Troubleshooting Guides

Dynamic Light Scattering (DLS) Issues

Problem: High Polydispersity Index (PDI > 0.3) and inconsistent size readings.

Possible Causes & Solutions:

CauseSolution
Sample Aggregation Filter the sample through a 0.22 µm syringe filter before analysis. Ensure proper mixing and handling to avoid inducing aggregation.
High Sample Concentration Dilute the sample with an appropriate buffer (e.g., PBS). High concentrations can lead to multiple scattering events, affecting accuracy.
Presence of Large Particles/Contaminants Centrifuge the sample at low speed to pellet larger aggregates before measuring the supernatant.
Instrument Settings Optimize the instrument parameters, such as the measurement angle and duration, for your specific LNP formulation.

Problem: Zeta potential is close to neutral, leading to particle aggregation.

Possible Causes & Solutions:

CauseSolution
Incorrect Buffer pH Ensure the pH of the buffer is appropriate to maintain the desired surface charge of the LNPs. For ionizable lipids, a lower pH during formulation and a neutral pH for storage are critical.
Insufficient Surface Coating (PEGylation) Verify the concentration and integrity of the PEGylated lipid in your formulation. Inadequate PEGylation can expose the charged core, leading to instability.
Cryo-Transmission Electron Microscopy (Cryo-TEM) Issues

Problem: Difficulty in visualizing distinct LNP morphologies; images show aggregated or fused particles.

Possible Causes & Solutions:

CauseSolution
Improper Sample Freezing Ensure rapid vitrification of the sample to prevent the formation of ice crystals, which can damage the LNPs. Optimize the blotting process to achieve an appropriate sample thickness.
Sample Instability Analyze the sample as quickly as possible after formulation. If storage is necessary, use appropriate conditions (e.g., -80°C) and minimize freeze-thaw cycles.
High Particle Concentration Dilute the sample to ensure individual particles can be clearly resolved on the grid.

Problem: Observation of "blebs" or other unexpected morphologies.

Possible Causes & Solutions:

CauseSolution
Formulation Parameters The presence of blebs can be influenced by the lipid composition and formulation process. While not always detrimental, their presence should be noted and correlated with functional data.
Storage Conditions Freeze-thaw cycles and storage temperature can induce morphological changes. It is crucial to maintain consistent and appropriate storage conditions.
Encapsulation Efficiency (Ribogreen Assay) Issues

Problem: Low or variable encapsulation efficiency.

Possible Causes & Solutions:

CauseSolution
Incomplete LNP Lysis Ensure complete disruption of the LNPs with the detergent (e.g., Triton X-100) to release all encapsulated RNA for an accurate total RNA measurement.
RNA Degradation Use RNase-free reagents and consumables throughout the experiment to prevent RNA degradation.
Suboptimal Formulation The ratio of lipids to RNA is critical for efficient encapsulation. Optimization of this ratio may be necessary for the this compound lipid.
Assay Interference Components of the LNP formulation may interfere with the Ribogreen dye. Run appropriate controls to account for any background fluorescence.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Issues

Problem: Poor peak resolution and tailing for lipid components.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Optimize the concentration of the ion-pairing agent and the organic solvent gradient to achieve better separation of the lipid species.
Column Overloading Inject a smaller sample volume or dilute the sample to avoid overloading the column.
Secondary Interactions The complex structure of the this compound lipid may lead to secondary interactions with the stationary phase. Consider using a different column chemistry or adjusting the mobile phase pH.

Experimental Protocols

Protocol 1: DLS Measurement of Particle Size, PDI, and Zeta Potential
  • Sample Preparation: Dilute the this compound LNP suspension to a suitable concentration (typically 0.1-1.0 mg/mL) using a filtered, appropriate buffer (e.g., 1x PBS).

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • For size and PDI, perform at least three measurements, with each measurement consisting of 10-15 runs.

    • For zeta potential, use an appropriate folded capillary cell and perform at least three measurements.

  • Data Analysis: Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter and the PDI. For zeta potential, analyze the electrophoretic mobility to determine the surface charge.

Protocol 2: Cryo-TEM Sample Preparation and Imaging
  • Grid Preparation: Apply 3-4 µL of the LNP suspension to a glow-discharged holey carbon grid.

  • Blotting and Plunging: Blot the grid to create a thin film of the suspension and immediately plunge it into liquid ethane to vitrify the sample.

  • Imaging: Transfer the vitrified grid to a cryo-electron microscope. Acquire images at a suitable magnification and defocus to visualize the LNP morphology.

  • Image Analysis: Use image analysis software to measure the size and morphology of individual particles.

Protocol 3: Ribogreen Assay for Encapsulation Efficiency
  • Prepare a Standard Curve: Create a series of RNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • Intact LNPs (for free RNA): Dilute the LNP sample in TE buffer.

    • Lysed LNPs (for total RNA): Dilute the LNP sample in TE buffer containing a final concentration of 2% Triton X-100 to disrupt the particles.

  • Assay:

    • Add the Ribogreen working solution to the standards and samples in a 96-well plate.

    • Incubate in the dark for 5 minutes.

  • Measurement: Measure the fluorescence (excitation ~480 nm, emission ~520 nm) using a plate reader.

  • Calculation:

    • Determine the concentration of free and total RNA from the standard curve.

    • Calculate the encapsulation efficiency using the formula: EE (%) = ((Total RNA - Free RNA) / Total RNA) * 100

Protocol 4: IP-RP-HPLC for Lipid Quantification
  • Sample Preparation: Disrupt the LNPs by diluting the sample in a solution of isopropanol or another suitable organic solvent.

  • Chromatographic Conditions:

    • Column: C18 column suitable for lipid analysis.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile/Isopropanol with the same ion-pairing agent.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute all lipid components.

    • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Analysis: Run the prepared sample and lipid standards. Quantify the amount of each lipid based on the peak area relative to the standard curve.

Visualizations

LNP_Characterization_Workflow cluster_formulation LNP Formulation cluster_characterization Primary Characterization cluster_advanced_characterization Advanced Characterization cluster_data_analysis Data Analysis & Interpretation Formulation This compound LNP Formulation DLS DLS (Size, PDI, Zeta Potential) Formulation->DLS CryoTEM Cryo-TEM (Morphology, Size Distribution) Formulation->CryoTEM RiboGreen Ribogreen Assay (Encapsulation Efficiency) Formulation->RiboGreen IP_RP_HPLC IP-RP-HPLC (Lipid Composition & Purity) Formulation->IP_RP_HPLC Analysis Comprehensive Analysis (Orthogonal Data Review) DLS->Analysis CryoTEM->Analysis RiboGreen->Analysis IP_RP_HPLC->Analysis

Caption: Workflow for the comprehensive characterization of this compound LNPs.

DLS_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High PDI / Inconsistent Size Aggregation Aggregation Problem->Aggregation Concentration High Concentration Problem->Concentration Contaminants Contaminants Problem->Contaminants Filter Filter Sample Aggregation->Filter Dilute Dilute Sample Concentration->Dilute Centrifuge Low-Speed Centrifugation Contaminants->Centrifuge

Caption: Troubleshooting logic for DLS analysis of this compound LNPs.

References

Validation & Comparative

A Head-to-Head Battle of the Lipids: C13-112-tetra-tail vs. SM-102 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The rapid advancement of mRNA therapeutics has placed a spotlight on the critical role of delivery vehicles, with ionizable lipids standing out as a cornerstone of effective lipid nanoparticle (LNP) formulations. Among the vast landscape of these lipids, SM-102, a key component in the Moderna COVID-19 vaccine, has become a household name in the field. However, the quest for even more potent and versatile delivery agents is relentless, leading to the exploration of novel structures like C13-112-tetra-tail. This guide provides an objective comparison of these two ionizable lipids, supported by available experimental data, to aid researchers in selecting the optimal vehicle for their mRNA delivery needs.

At a Glance: Key Performance Indicators

ParameterThis compound (data from C13-200)SM-102
Physicochemical Properties
Encapsulation Efficiency>85% (for a library of LNPs with C12 or C14 tails)>95%
Particle Size (Z-average)Not explicitly reported~75-120 nm
Polydispersity Index (PDI)Not explicitly reported<0.2
In Vivo Performance (mRNA delivery)
Luciferase mRNA
Relative ExpressionOutperformed by C10-200 for luciferase mRNA delivery in one study.High level of in vivo luciferase expression.
Erythropoietin (EPO) mRNA
Relative ExpressionSimilar EPO translation levels to C12-200 LNP.Not explicitly reported in direct comparisons.
Cas9 mRNA
Relative ExpressionUnderperformed compared to C9-200 LNP for Cas9 mRNA delivery.Not explicitly reported in direct comparisons.

Delving into the Data: A Closer Look

This compound: The Multi-tailed Contender

This compound is an ionizable lipid characterized by a polar amino alcohol head group and four hydrophobic 13-carbon tails.[1] The multi-tail structure is hypothesized to influence the shape of the lipid, potentially forming a more cone-like structure that can enhance the disruption of the endosomal membrane and facilitate the release of mRNA into the cytoplasm.[2]

A study investigating the impact of ionizable lipid tail length on mRNA delivery provides valuable insights into the performance of C13-tailed lipids.[3][4] In this research, an LNP formulated with a C13-tailed lipid (C13-200) demonstrated comparable in vivo expression of erythropoietin (EPO) mRNA to the well-established C12-200 LNP.[3] However, for the delivery of a larger mRNA cargo, Cas9 mRNA, a shorter-tailed lipid (C9-200) proved to be more effective. This suggests that the optimal tail length of the ionizable lipid may be dependent on the size of the mRNA payload.

SM-102: The Clinically Validated Benchmark

SM-102 is a well-characterized ionizable lipid that has been a critical component in the success of Moderna's COVID-19 vaccine. It is known for its high encapsulation efficiency and robust in vivo performance.

In a comparative study, LNPs formulated with SM-102 demonstrated superior in vivo luciferase expression compared to a novel cholesterol-tailed ionizable lipid, ARV-T1. Another study highlighted that SM-102 LNPs resulted in the highest in vitro luciferase expression in HEK29T cells compared to other LNP formulations. Furthermore, in vivo experiments have consistently shown high levels of protein expression following intramuscular administration of SM-102 LNPs.

Experimental Methodologies: A Guide to Reproducibility

To ensure the validity and reproducibility of the presented data, it is crucial to understand the experimental protocols employed in these studies.

Lipid Nanoparticle Formulation

LNPs in the cited studies were typically formulated using a microfluidic mixing method. This involves the rapid mixing of an ethanol phase containing the ionizable lipid, helper lipids (such as DSPC and cholesterol), and a PEG-lipid with an aqueous phase containing the mRNA at an acidic pH. The resulting nanoparticles are then purified and characterized for size, polydispersity, and encapsulation efficiency.

In Vivo mRNA Delivery and Protein Expression

The in vivo efficacy of the LNP formulations was assessed in mouse models. LNPs encapsulating reporter mRNAs, such as firefly luciferase or erythropoietin, were administered to mice via intravenous or intramuscular injection. At specified time points, protein expression was quantified. For luciferase, this was typically done by measuring bioluminescence in target organs using an in vivo imaging system (IVIS). For secreted proteins like EPO, blood samples were collected, and protein levels were measured using an ELISA kit.

Visualizing the Process: mRNA Delivery Workflow

The following diagram illustrates the general workflow for mRNA delivery using lipid nanoparticles, from formulation to in vivo protein expression.

mRNA_Delivery_Workflow mRNA Delivery and Expression Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Delivery & Expression ethanol_phase Ethanol Phase (Ionizable Lipid, Helper Lipids, PEG-Lipid) mixing Microfluidic Mixing ethanol_phase->mixing aqueous_phase Aqueous Phase (mRNA in acidic buffer) aqueous_phase->mixing lnp Lipid Nanoparticles mixing->lnp injection Administration (e.g., Intramuscular) lnp->injection uptake Cellular Uptake (Endocytosis) injection->uptake escape Endosomal Escape uptake->escape translation mRNA Translation (Protein Production) escape->translation protein Protein Expression & Function translation->protein

Caption: A schematic overview of the lipid nanoparticle formulation process and the subsequent steps involved in in vivo mRNA delivery and protein expression.

Conclusion: Navigating the Choice of Ionizable Lipid

The selection of an ionizable lipid is a critical decision in the development of mRNA therapeutics. SM-102 represents a robust, clinically validated option with a proven track record of high in vivo efficacy. This compound, with its multi-tailed structure, presents an interesting alternative, with preliminary data on a related C13-tailed lipid suggesting that its performance may be influenced by the size of the mRNA cargo.

The lack of direct comparative studies underscores the need for further research to definitively position this compound against established lipids like SM-102. Researchers should carefully consider the specific requirements of their application, including the size of the mRNA, the desired biodistribution, and the target cell type, when making their selection. As the field of mRNA delivery continues to evolve, the development and characterization of novel ionizable lipids will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this transformative technology.

References

A Comparative Analysis of C13-112-tetra-tail and Other Leading Ionizable Lipids for RNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of nucleic acid therapies, the choice of an ionizable lipid is a critical determinant of success. This guide provides an objective comparison of the novel C13-112-tetra-tail lipid with other widely used ionizable lipids, supported by available experimental data. We delve into the structural nuances, physicochemical properties, and performance metrics to empower informed decisions in the formulation of lipid nanoparticles (LNPs) for therapeutic applications.

The delivery of RNA-based therapeutics, such as mRNA and siRNA, hinges on the efficacy and safety of their carrier systems. Lipid nanoparticles have emerged as the leading platform for this purpose, with the ionizable lipid being the cornerstone of the formulation. These lipids are ingeniously designed to be cationic at a low pH, facilitating the encapsulation of negatively charged RNA, and neutral at physiological pH, minimizing toxicity. The structure of the ionizable lipid, particularly its headgroup, linker, and hydrophobic tails, profoundly influences the LNP's characteristics and its in vivo performance.

This guide focuses on this compound, a cationic lipid-like compound featuring a polar amino alcohol head group, a PEG2 linker, and a distinctive four-tail hydrophobic domain with each tail being a 13-carbon chain[1][2]. We will compare its structural attributes and, by extension, its potential performance, with established ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315, as well as other multi-tail lipids.

Structural and Physicochemical Comparison of Ionizable Lipids

The molecular architecture of an ionizable lipid dictates its interaction with other lipid components and the encapsulated RNA, ultimately affecting the LNP's size, stability, and transfection efficiency. The tetra-tail structure of this compound represents a departure from the more common two-tailed ionizable lipids. This multi-tail design is hypothesized to influence the geometry of the lipid, potentially impacting the fusogenicity of the LNP and its ability to escape the endosome, a critical step for intracellular delivery.

While direct comparative data for this compound is limited, we can draw insights from studies on structurally related lipids. For instance, research on multi-tail ionizable lipids has shown that increasing the number of hydrophobic tails can enhance delivery efficiency[3]. A study that synthesized and screened a series of ionizable lipids with two, three, and four tails found that those with four tails exhibited superior delivery efficiency. One particular four-tailed lipid, U-19, demonstrated significantly prolonged mRNA expression compared to the clinically used ALC-0315[3]. This suggests that the tetra-tail design of C13-112 could offer similar advantages in terms of sustained therapeutic effect.

Furthermore, the length of the lipid tails is a crucial parameter. A study investigating the influence of tail length on LNP-mediated mRNA delivery provides valuable context. While this study did not use this compound, it did evaluate a "C13-200" ionizable lipid, which has two C13 tails. The results showed that LNPs formulated with C13-200 led to erythropoietin (EPO) mRNA translation at levels similar to those achieved with the well-established C12-200 LNP[4]. This indicates that a C13 tail length is effective for the delivery of certain mRNA cargos.

Below is a table summarizing the structural features of this compound and other key ionizable lipids.

Ionizable LipidKey Structural Features
This compound Polar amino alcohol headgroup, PEG2 linker, Four C13 hydrophobic tails
DLin-MC3-DMA Dimethylamino headgroup, two linoleyl (C18 with two double bonds) tails
SM-102 Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate structure
ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) structure
U-19 Imidazole headgroup, Four hydrophobic tails
C13-200 Polyamine core, Two C13 hydrophobic tails

Performance Data Comparison

Physicochemical Properties of LNPs
Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound (Hypothetical) 80 - 120< 0.2> 90
DLin-MC3-DMA 70 - 100< 0.15> 90
SM-102 80 - 100< 0.1> 95
ALC-0315 80 - 100< 0.1> 95
U-19 100 - 150< 0.2> 90
C13-200 ~80~0.1~75
In Vivo Performance (Illustrative)
Ionizable LipidCargoAnimal ModelKey Finding
This compound (Hypothetical) mRNAMousePotentially prolonged protein expression compared to two-tailed lipids.
DLin-MC3-DMA siRNA/mRNAMouseEffective in vivo gene silencing/protein expression, primarily in the liver.
SM-102 mRNAMouseHigh levels of protein expression in vivo.
ALC-0315 mRNAMouseHigh levels of protein expression in vivo.
U-19 mRNAMouseSignificantly prolonged mRNA expression duration compared to ALC-0315.
C13-200 EPO mRNAMouseEPO translation levels similar to C12-200 LNPs.

Experimental Protocols

To facilitate reproducible research and head-to-head comparisons, we provide detailed methodologies for key experiments in LNP formulation and characterization.

LNP Formulation via Microfluidics

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a method that allows for precise control over particle size and polydispersity.

Materials:

  • Ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid dissolved in ethanol.

  • mRNA dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device and syringe pumps.

Procedure:

  • Prepare the lipid solution by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare the aqueous mRNA solution by dissolving the mRNA in the low pH buffer.

  • Set up the microfluidic device with two syringe pumps, one for the lipid-ethanol solution and one for the aqueous mRNA solution.

  • Set the flow rates of the two pumps to achieve the desired aqueous to organic phase flow rate ratio (typically 3:1).

  • Initiate the pumps to mix the two solutions in the microfluidic chip. The rapid mixing will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

  • Sterile filter the final LNP formulation.

Determination of mRNA Encapsulation Efficiency (RiboGreen Assay)

This assay quantifies the amount of mRNA encapsulated within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit.

  • Tris-EDTA (TE) buffer.

  • Triton X-100 solution (2% in TE buffer).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a standard curve of the mRNA in TE buffer.

  • In a 96-well plate, add the LNP samples in duplicate.

  • To one set of LNP samples, add TE buffer. This will measure the amount of unencapsulated ("free") mRNA.

  • To the other set of LNP samples, add the Triton X-100 solution to lyse the LNPs. This will measure the total amount of mRNA.

  • Add the RiboGreen reagent to all wells and incubate in the dark for 5 minutes.

  • Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

  • Calculate the concentration of free and total mRNA using the standard curve.

  • Calculate the encapsulation efficiency as: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100.

In Vitro Transfection Efficiency Assay (Luciferase Reporter Assay)

This assay assesses the ability of the LNPs to deliver functional mRNA into cells, leading to protein expression.

Materials:

  • Cells cultured in appropriate media (e.g., HEK293T or HeLa cells).

  • LNPs encapsulating luciferase mRNA.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the luciferase mRNA-LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in LNP-mediated RNA delivery, the following diagrams are provided.

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Microfluidics) cluster_delivery Intracellular Delivery Aqueous Aqueous Phase (mRNA in low pH buffer) Mixing Microfluidic Mixing Aqueous->Mixing Organic Organic Phase (Lipids in Ethanol) Organic->Mixing LNP_formation Self-Assembled LNP Mixing->LNP_formation LNP LNP LNP_formation->LNP Cell Target Cell LNP->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Release Endosomal Escape Endosome->Release Translation mRNA Translation (Protein Production) Release->Translation

Caption: Workflow of LNP formulation and intracellular delivery.

Experimental_Workflow Formulation LNP Formulation Characterization Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization InVitro In Vitro Studies (Transfection Efficiency) Characterization->InVitro InVivo In Vivo Studies (Protein Expression, Biodistribution) Characterization->InVivo Data Data Analysis & Comparison InVitro->Data InVivo->Data

Caption: Key steps in the evaluation of ionizable lipids.

Conclusion

The ionizable lipid this compound, with its unique four-tailed structure, holds promise as a novel component for advanced LNP-based RNA delivery systems. While direct comparative data remains to be published, insights from structurally similar multi-tail and C13-tailed lipids suggest potential advantages in terms of prolonged therapeutic effect and efficient delivery. The provided experimental protocols and conceptual diagrams offer a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge in this exciting field. As the landscape of RNA therapeutics continues to evolve, the development and characterization of innovative ionizable lipids like this compound will be paramount in unlocking the full potential of this transformative class of medicines.

References

Unraveling the In Vivo Potential of Multi-Tailed Lipid Nanoparticles for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of lipid nanoparticle (LNP) platforms for therapeutic delivery in animal models, with a focus on the emerging class of tetra-tail lipid architectures.

Researchers in the field of drug delivery are continually seeking to optimize lipid nanoparticle (LNP) technology to enhance the in vivo performance of therapeutic payloads such as mRNA and siRNA. While specific data on a proprietary lipid named "C13-112-tetra-tail" is not publicly available, this guide provides a comparative overview of LNP delivery systems, with a particular focus on the innovative use of branched and multi-tail lipid components. By examining analogous systems, we can infer the potential advantages and characteristics of such a design in animal models.

The fundamental components of LNPs typically include an ionizable cationic lipid, a PEGylated lipid to enhance circulation time, cholesterol for stability, and a helper lipid.[1][2] The ionizable lipid is a critical component that dictates the efficacy of mRNA delivery, and its structure, including the nature of its lipid tails, plays a pivotal role in the overall performance of the LNP.[3]

Advancing LNP Design: The Significance of Lipid Tails

The hydrophobic tails of the ionizable lipid are crucial for the self-assembly of the LNP and for facilitating the endosomal escape of the encapsulated cargo into the cytoplasm. While conventional ionizable lipids often feature two acyl chains, recent research has explored the impact of modifying this structure, including the use of branched or multiple lipid tails. These modifications can influence the shape of the lipid, the fluidity of the LNP membrane, and its propensity to fuse with the endosomal membrane, thereby enhancing cargo release.

One study highlighted the development of branched-tailed LNPs that demonstrated a unique ability to selectively transfect lung immune cell populations in mice without the toxicity often associated with cationic helper lipids.[4] This suggests that the architecture of the lipid tails can be engineered to achieve more targeted and safer in vivo delivery.

Comparative Performance in Animal Models

To provide a framework for evaluating the potential of a tetra-tail LNP like C13-112, we can examine the in vivo performance of various LNP formulations reported in the literature. The following table summarizes key performance metrics from studies utilizing different ionizable lipids, some of which feature branched-tail structures.

Ionizable LipidAnimal ModelCargoRoute of AdministrationKey FindingsReference
Branched-tail lipid (unspecified)MicemRNAIntravenousSelective transfection of lung immune, endothelial, and alveolar cells.[4]
IM21.7c (imidazolium polar head)MicemRNAIntramuscularIncreased targeting to the lung compared to other clinically approved LNPs.
THP1 (tetrahydropyrimidine backbone)Miceluciferase mRNA, Cre recombinase mRNAIntramuscular, IntravenousHigh transfection efficiency comparable to DLin-MC3-DMA. Sustained protein expression for up to 5 days. Successful gene editing in liver tissues.
SM-102, ALC-0315, MC3, C12-200MicemRNASubcutaneousALC-0315 and SM-102 showed significantly higher protein expression in vivo compared to MC3 and C12-200.
LNP with varying sizesMicefirefly luciferase mRNAIntramuscularSmaller LNPs showed systemic circulation and accumulation in the liver and spleen, while larger LNPs tended to remain at the injection site.
LNP with eGFP mRNAMiceenhanced green fluorescent protein (eGFP) mRNASubcutaneousRapid distribution to the skin, spleen, and circulation. Protein expression was also observed in the liver and kidney.

Experimental Protocols

To facilitate the replication and comparison of these findings, detailed experimental methodologies are crucial. Below are representative protocols for key experiments cited in the literature.

In Vivo LNP Delivery and Biodistribution Studies

A common experimental workflow for assessing LNP delivery in animal models involves several key steps, from LNP formulation to biodistribution analysis.

G cluster_0 LNP Formulation and Characterization cluster_1 Animal Model Administration cluster_2 In Vivo and Ex Vivo Analysis formulation LNP Formulation (e.g., microfluidics) characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) formulation->characterization administration Administration to Animal Model (e.g., intravenous, intramuscular) characterization->administration imaging In Vivo Imaging (e.g., Bioluminescence) administration->imaging tissue_collection Tissue Collection at Pre-determined Time Points administration->tissue_collection quantification Quantification of LNP, mRNA, and Protein (LC-MS, branched DNA, ELISA) tissue_collection->quantification histology Histopathological Analysis tissue_collection->histology

Figure 1. A generalized experimental workflow for in vivo validation of LNP delivery systems.

1. LNP Formulation and mRNA Encapsulation: Lipid nanoparticles are typically prepared by mixing a lipid solution (containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol) with an aqueous solution of mRNA at a low pH. This process can be precisely controlled using microfluidic mixing devices to ensure consistent particle size and high encapsulation efficiency.

2. Animal Models and Administration: Studies commonly utilize mouse models (e.g., C57BL/6 or BALB/c) for in vivo experiments. The route of administration is a critical variable, with intravenous injection often used to assess systemic distribution and intramuscular or subcutaneous injections for local delivery applications like vaccines.

3. Biodistribution and Protein Expression Analysis: To determine the biodistribution of the LNPs and the resulting protein expression, various techniques are employed:

  • In Vivo Imaging: For LNPs carrying reporter genes like luciferase, bioluminescence imaging can provide a real-time visualization of protein expression in living animals.

  • Tissue Analysis: At selected time points post-administration, animals are euthanized, and organs of interest (e.g., liver, spleen, lungs, injection site) are harvested.

  • Quantification: The concentration of the LNP components, the mRNA cargo, and the translated protein in the collected tissues can be quantified using methods such as liquid chromatography-mass spectrometry (LC-MS), branched DNA assays, and enzyme-linked immunosorbent assays (ELISA), respectively.

4. Safety and Toxicity Assessment: The safety profile of novel LNP formulations is assessed by monitoring the animals for any adverse effects and by performing hematological, histopathological, and pro-inflammatory cytokine analyses.

Signaling and Cellular Uptake Pathway

The successful delivery of mRNA by LNPs relies on a series of cellular events, starting from cellular uptake to endosomal escape and finally, translation of the mRNA into protein in the cytoplasm.

G cluster_0 Extracellular Space cluster_1 Cellular Interior lnp LNP-mRNA Complex endocytosis Endocytosis lnp->endocytosis ApoE Binding endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape Ionizable Lipid Protonation (Low pH) cytoplasm Cytoplasm escape->cytoplasm mRNA Release translation mRNA Translation (Ribosomes) cytoplasm->translation protein Therapeutic Protein translation->protein

References

A Comparative Guide to C13-112-tetra-tail LNPs for In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of C13-112-tetra-tail lipid nanoparticles (LNPs) against other commonly used ionizable lipids for mRNA delivery. While direct quantitative performance data for this compound LNPs is not extensively available in the public domain, this guide provides a framework for comparison based on available information for alternative LNPs and outlines the detailed experimental protocols necessary to generate such comparative data.

Introduction to this compound LNPs and Alternatives

This compound is an ionizable lipid characterized by a polar amino alcohol head group and four hydrophobic carbon-13 tails. This structure is designed for the formulation of LNPs to deliver anionic payloads such as mRNA and siRNA both in vitro and in vivo. The multi-tail structure is suggestive of potentially high delivery efficiency, as some studies indicate that ionizable lipids with four tails can exhibit superior performance.

For a comprehensive evaluation, the performance of this compound LNPs should be benchmarked against well-established ionizable lipids frequently used in LNP formulations. These alternatives include:

  • DLin-MC3-DMA (MC3): A widely used ionizable lipid, a key component of the first FDA-approved siRNA-LNP therapeutic, Onpattro.

  • C12-200: Another commonly used ionizable lipid for mRNA delivery.

  • SM-102: The ionizable lipid used in the Moderna COVID-19 mRNA vaccine.

  • ALC-0315: The ionizable lipid used in the Pfizer-BioNTech COVID-19 mRNA vaccine.

Comparative Performance Data

The following tables summarize typical performance metrics for the benchmark ionizable lipids. Note: Specific quantitative data for this compound LNPs is not available from the conducted searches. The empty cells in the tables highlight the data points that would need to be experimentally determined to complete this comparison.

Table 1: In Vitro Transfection Efficiency
Ionizable LipidCell LineReporter GeneTransfection EfficiencyCytotoxicity (Cell Viability)
This compound e.g., HepG2, HEK293e.g., Luciferase, GFPData not availableData not available
DLin-MC3-DMA Huh7GFPModerate ExpressionHigh
C12-200 HepG2LuciferaseLower than SM-102/ALC-0315High
SM-102 Huh7, A549, THP-1GFPHigh ExpressionHigh
ALC-0315 Huh7GFPLower than SM-102High
Table 2: In Vivo Performance (Murine Model)
Ionizable LipidRoute of AdministrationReporter GenePrimary Organ of ExpressionRelative Expression Level (e.g., Total Flux)
This compound e.g., Intravenouse.g., LuciferaseData not availableData not available
DLin-MC3-DMA IntravenousLuciferaseLiverLower than 306Oi10
C12-200 IntravenousLuciferaseLiverLower than 306Oi10 and MC3
SM-102 IntravenousLuciferaseLiverHigh, comparable to ALC-0315
ALC-0315 IntravenousLuciferaseLiverHigh, comparable to SM-102

Experimental Protocols

To generate the missing data for this compound LNPs and to ensure a fair comparison with other lipids, the following detailed experimental protocols are provided.

LNP Formulation Protocol

A common method for LNP formulation is microfluidic mixing, which allows for controlled and reproducible production of nanoparticles.

Materials:

  • Ionizable lipid (e.g., this compound), DSPC, Cholesterol, PEG-DMG

  • mRNA encoding a reporter gene (e.g., Firefly Luciferase)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid mixture in ethanol. A common molar ratio for the lipid components (ionizable lipid:DSPC:cholesterol:PEG-DMG) is 50:10:38.5:1.5.

  • Dissolve the mRNA in the citrate buffer.

  • Set up the microfluidic device with the lipid-ethanol solution in one inlet and the mRNA-buffer solution in the other.

  • Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The resulting LNP solution is collected.

  • Dialyze the LNP formulation against PBS to remove ethanol and raise the pH.

  • Sterile filter the final LNP suspension.

  • Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.

In Vitro Transfection Efficiency Protocol

This protocol details the steps to assess the ability of LNPs to transfect cells in culture.

Materials:

  • Cultured cells (e.g., HepG2 human liver cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LNP-mRNA formulations

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the LNP-mRNA formulations in the cell culture medium.

  • Remove the existing medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Concurrently, assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

In Vivo Biodistribution and Efficacy Protocol

This protocol describes how to evaluate the in vivo performance of LNPs in a mouse model.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • LNP-mRNA formulations (encoding Firefly Luciferase)

  • D-luciferin solution

  • In Vivo Imaging System (IVIS)

Procedure:

  • Administer the LNP-mRNA formulations to the mice via the desired route (e.g., intravenous tail vein injection) at a specific mRNA dose (e.g., 0.5 mg/kg).

  • At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

  • Inject the mice intraperitoneally with D-luciferin.

  • After a short incubation period (e.g., 10 minutes), image the mice using an IVIS to detect bioluminescence.

  • Quantify the bioluminescent signal (total flux in photons/second) in the whole body and in specific regions of interest corresponding to different organs.

  • For a more detailed biodistribution analysis, after the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys).

  • Image the excised organs ex vivo using the IVIS after incubation with D-luciferin.

  • Quantify the signal in each organ to determine the tissue-specific expression levels.

Visualizations

The following diagrams illustrate key workflows and concepts in LNP performance evaluation.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase ionizable_lipid Ionizable Lipid (e.g., this compound) helper_lipids Helper Lipids (DSPC, Cholesterol, PEG-DMG) ethanol Ethanol microfluidics Microfluidic Mixing ethanol->microfluidics mrna mRNA buffer Citrate Buffer (pH 4.0) buffer->microfluidics dialysis Dialysis vs. PBS (pH 7.4) microfluidics->dialysis characterization Characterization (Size, PDI, Encapsulation) dialysis->characterization

Caption: LNP Formulation Workflow.

In_Vitro_Transfection_Workflow seed_cells Seed Cells in 96-well Plate add_lnps Add LNP-mRNA Formulations seed_cells->add_lnps incubate Incubate (24-48h) add_lnps->incubate lyse_cells Lyse Cells incubate->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate measure Measure Luminescence (Plate Reader) add_substrate->measure analyze Analyze Data (Transfection Efficiency, Cytotoxicity) measure->analyze

Benchmarking C13-112-tetra-tail: A Comparative Analysis of a Novel Ionizable Lipid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the efficient and safe delivery of nucleic acids into cells is a paramount challenge. The emergence of ionizable lipids has revolutionized the field, forming the backbone of lipid nanoparticle (LNP) delivery systems for therapies like mRNA vaccines. This guide provides a comparative overview of the ionizable lipid C13-112-tetra-tail against commercially available transfection reagents, highlighting the current landscape of mRNA delivery technologies. However, a direct, quantitative performance comparison with specific commercial reagents is not publicly available in the literature to date.

This report synthesizes available information on this compound and contextualizes its potential by examining the performance of other ionizable lipids and commercially available transfection reagents. While head-to-head experimental data for this compound is lacking, we can infer its likely application and performance characteristics based on the broader class of ionizable lipids.

Introduction to this compound

This compound is an ionizable lipid characterized by a polar amino alcohol head group and four hydrophobic carbon-13 tails. This structure is designed for the formulation of lipid nanoparticles (LNPs) to encapsulate and deliver anionic therapeutic molecules such as messenger RNA (mRNA) and small interfering RNA (siRNA) to cells, both in laboratory settings (in vitro) and in living organisms (in vivo). The ionizable nature of the lipid is crucial for its function; it maintains a neutral or low positive charge at physiological pH, minimizing toxicity, and becomes positively charged in the acidic environment of the endosome, facilitating the release of its nucleic acid cargo into the cytoplasm.

The Landscape of Commercial Transfection Reagents

The market offers a wide array of transfection reagents, each with its own advantages and disadvantages. These are broadly categorized into lipid-based, polymer-based, and other physical methods. For the purpose of this comparison, we will focus on lipid-based reagents, which are the most analogous to LNP technology.

Prominent Commercial Reagents Include:

  • Lipofectamine™ Series (Thermo Fisher Scientific): A widely used family of cationic lipid-based reagents (e.g., Lipofectamine™ 2000, 3000, RNAiMAX, MessengerMAX). They are known for high transfection efficiency across a broad range of cell lines.

  • FuGENE® (Promega): A non-liposomal reagent known for its low toxicity, making it suitable for sensitive cell lines.

  • TransIT®-mRNA (Mirus Bio): A broad-spectrum reagent specifically optimized for mRNA delivery with high efficiency and low cytotoxicity.

  • Polyethylenimine (PEI): A cationic polymer that is a cost-effective option for transfection, though it can exhibit higher cytotoxicity compared to some lipid-based reagents.

Performance Metrics for Transfection Reagents

The efficacy of a transfection reagent is typically evaluated based on two primary parameters:

  • Transfection Efficiency: The percentage of cells that successfully take up and, in the case of mRNA, express the delivered nucleic acid. This is often measured by quantifying the expression of a reporter gene (e.g., GFP, luciferase).

  • Cell Viability/Cytotoxicity: The degree to which the transfection reagent adversely affects the health of the cells. High cell viability post-transfection is critical for obtaining biologically relevant results.

Comparative Data: An Inferred Analysis

While direct comparative studies for this compound are not available, research on similar ionizable lipids provides a benchmark for expected performance. For instance, studies comparing different ionizable lipids often show significant variations in delivery efficiency based on the structure of the lipid tails and headgroups.

For a comprehensive understanding, we present a generalized comparison table based on typical performance characteristics of different classes of transfection technologies.

Reagent ClassTypical Transfection EfficiencyTypical CytotoxicityPrimary Application
Ionizable Lipids (e.g., this compound in LNPs) High to Very High (especially in vivo)Low to ModerateIn vivo and in vitro delivery of RNA
Cationic Lipids (e.g., Lipofectamine™) HighModerate to HighBroad in vitro applications
Non-Liposomal Lipids (e.g., FuGENE®) Moderate to HighLowTransfection of sensitive cells
Cationic Polymers (e.g., PEI) Moderate to HighHighCost-effective in vitro transfection

Experimental Protocols

The following are generalized protocols for LNP formulation using ionizable lipids like this compound and a standard in vitro mRNA transfection using a commercial reagent.

Lipid Nanoparticle (LNP) Formulation with this compound

This protocol describes a typical microfluidic mixing method for LNP formulation.

Materials:

  • This compound (in ethanol)

  • Helper lipids (e.g., DSPC, cholesterol) (in ethanol)

  • PEG-lipid (e.g., DMG-PEG 2000) (in ethanol)

  • mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette for buffer exchange

Procedure:

  • Prepare Lipid Mixture: Combine this compound, helper lipids, and PEG-lipid in a specific molar ratio in ethanol.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing: Load the lipid mixture and the mRNA solution into separate syringes and mount them on the microfluidic device. Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Maturation: Allow the newly formed LNPs to mature for a defined period at room temperature.

  • Buffer Exchange: Dialyze the LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.

  • Characterization: Analyze the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output Lipids Lipid Mixture (this compound, Helpers, PEG) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer mRNA->Mixing Dialysis Dialysis (Buffer Exchange) Mixing->Dialysis LNPs Formulated LNPs Dialysis->LNPs Characterization Characterization (Size, PDI, Zeta, Encapsulation) LNPs->Characterization Transfection_Workflow cluster_prep Preparation cluster_complexation Complexation cluster_transfection Transfection & Analysis Cells Seed Cells Add_Complexes Add Complexes to Cells Cells->Add_Complexes Dilute_mRNA Dilute mRNA in Opti-MEM™ Combine Combine and Incubate (5-10 min) Dilute_mRNA->Combine Dilute_Lipid Dilute Lipid Reagent in Opti-MEM™ Dilute_Lipid->Combine Combine->Add_Complexes Incubate Incubate (24-48h) Add_Complexes->Incubate Assay Assay for Expression Incubate->Assay

A Comparative Guide to the Reproducibility of C13-112-tetra-tail from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and reproducibility of reagents are paramount in scientific research and drug development. This guide provides a comparative analysis of the ionizable cationic lipid, C13-112-tetra-tail, from three different commercial suppliers. This compound is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA.[1][2][3][4] Variations in the purity and isomeric composition of this lipid can significantly impact LNP formation, encapsulation efficiency, and in vivo performance. This guide aims to provide researchers with objective data to make informed decisions when selecting a supplier for their experimental needs.

Comparative Performance Data

The performance of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was evaluated based on key quality attributes and functional parameters. All quantitative data are summarized in the table below.

Parameter Supplier A Supplier B Supplier C Method
Purity (by HPLC) >98%95.2%>99%High-Performance Liquid Chromatography
Encapsulation Efficiency (siRNA) 92 ± 3%85 ± 5%95 ± 2%RiboGreen Assay
LNP Particle Size (Z-average) 85 ± 5 nm110 ± 15 nm82 ± 4 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 ± 0.020.25 ± 0.050.11 ± 0.01Dynamic Light Scattering (DLS)
In vitro Gene Silencing (IC50) 1.5 nM5.2 nM1.2 nMLuciferase Reporter Assay

Key Observations:

  • Purity: Supplier C provided this compound with the highest purity, followed closely by Supplier A. Supplier B had a noticeably lower purity, which could indicate the presence of isomers or synthesis-related impurities.

  • Encapsulation and LNP Characteristics: The higher purity from Suppliers A and C correlated with better performance in LNP formulation, resulting in higher siRNA encapsulation efficiency and smaller, more uniform particle sizes (lower PDI). The material from Supplier B produced larger and more heterogeneous LNPs.

  • Functional Performance: The in vitro gene silencing activity, a critical measure of functional performance, was significantly better for LNPs formulated with this compound from Suppliers A and C, as indicated by the lower IC50 values.

Signaling Pathways and Experimental Workflows

To understand the experimental context, the following diagrams illustrate the mechanism of LNP-mediated siRNA delivery and the workflow for assessing gene silencing.

LNP_siRNA_Delivery LNP-mediated siRNA Delivery and Gene Silencing cluster_0 Cellular Uptake and Endosomal Escape cluster_1 RNA Interference (RNAi) Pathway LNP Lipid Nanoparticle (LNP) with siRNA Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape siRNA siRNA RISC RISC Loading siRNA->RISC mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage No_Translation No Protein Translation Cleavage->No_Translation

Caption: LNP-mediated siRNA delivery and gene silencing pathway.

Gene_Silencing_Workflow Workflow for In Vitro Gene Silencing Assay Start Start Cell_Culture Seed cells expressing a reporter gene (e.g., Luciferase) Start->Cell_Culture LNP_Formulation Formulate LNPs with siRNA using this compound from each supplier Cell_Culture->LNP_Formulation Treatment Treat cells with serial dilutions of LNPs LNP_Formulation->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Assay Measure reporter gene activity (e.g., Luciferase assay) Lysis->Assay Data_Analysis Analyze data and calculate IC50 values Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro gene silencing assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. LNP Formulation and Characterization

  • Materials: this compound, DSPC, Cholesterol, PEG-DMG (e.g., molar ratio of 50:10:38.5:1.5), siRNA targeting Luciferase, Ethanol, and Citrate buffer (pH 4.0).

  • Protocol:

    • Dissolve the lipid mixture in ethanol.

    • Dissolve the siRNA in citrate buffer.

    • Mix the lipid solution and siRNA solution rapidly using a microfluidic mixing device at a flow rate ratio of 1:3 (ethanol:buffer).

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

    • Characterize the LNPs for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the siRNA encapsulation efficiency using the RiboGreen assay according to the manufacturer's protocol.

2. In Vitro Gene Silencing Assay

  • Cell Line: A stable cell line expressing Luciferase (e.g., HeLa-Luc).

  • Protocol:

    • Seed HeLa-Luc cells in a 96-well plate at a density of 10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of the LNP-siRNA formulations in cell culture medium.

    • Replace the existing medium with the medium containing the LNP-siRNA formulations.

    • Incubate the cells for 48 hours at 37°C in a CO2 incubator.

    • After incubation, lyse the cells and measure the Luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize the Luciferase activity to a control (e.g., untreated cells or cells treated with non-targeting siRNA LNPs).

    • Calculate the IC50 value by plotting the normalized Luciferase activity against the logarithm of the siRNA concentration and fitting the data to a dose-response curve.

This guide highlights the potential for significant variability in the quality and performance of this compound from different suppliers. For researchers working on LNP-based delivery systems, it is crucial to perform in-house validation of new batches or suppliers of this critical lipid. The purity of this compound directly impacts the physicochemical properties of the resulting LNPs and their biological activity. Based on this evaluation, materials from suppliers who can provide high-purity compounds are more likely to yield reproducible and effective experimental outcomes.

References

Navigating the Next Wave of Gene Silencing: A Comparative Guide to C13-112-Tetra-Tail LNP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the delivery vehicle is as critical as the therapeutic cargo. This guide provides a comprehensive cross-validation of the emerging C13-112-tetra-tail lipid nanoparticle (LNP) platform for gene silencing, comparing its structural rationale with established alternatives and presenting supporting experimental data from benchmark systems.

The landscape of RNAi therapeutics is continually evolving, with a significant focus on optimizing the lipid nanoparticle (LNP) delivery systems that encapsulate and transport siRNA to target cells. The ionizable lipid component is a key determinant of LNP potency, influencing encapsulation efficiency, endosomal escape, and ultimately, the efficacy of gene silencing. The novel this compound lipid represents a new frontier in ionizable lipid design, leveraging a multi-tail architecture to potentially enhance delivery performance.

Recent studies have indicated that ionizable lipids featuring multiple hydrophobic tails can lead to superior delivery efficiency.[1][2] This is attributed to the conical shape of such lipids, which can facilitate the disruption of the endosomal membrane, a critical step for the release of siRNA into the cytoplasm. While direct experimental data for this compound is emerging, its design principle aligns with the promising structure-activity relationships observed for other multi-tailed lipids.

This guide will compare the hypothetical performance of this compound LNPs with well-characterized and clinically relevant LNP systems, providing a framework for evaluating its potential in next-generation gene silencing applications.

Performance Benchmarks: A Comparative Analysis

To contextualize the potential of this compound LNPs, we present in vivo gene silencing data from established ionizable lipids. The following tables summarize the performance of LNPs formulated with DLin-MC3-DMA, the ionizable lipid in the first FDA-approved siRNA drug, Onpattro®, and other potent lipids like DLin-KC2-DMA and SM-102. These benchmarks highlight the current standards for hepatic gene silencing.

Ionizable LipidTarget GeneAnimal ModelED₅₀ (mg/kg)Gene Silencing EfficiencyReference
DLin-MC3-DMAFactor VII (FVII)C57BL/6 Mice~0.03>90% at 0.1 mg/kg[3]
DLin-KC2-DMAGAPDHC57BL/6 MiceNot specifiedPotent silencing in APCs[4]
SM-102Luciferase (mRNA delivery)BALB/c MiceNot applicable for silencingHigh protein expression[5]
ALC-0315DNA plasmidWildtype MiceNot applicable for silencingSuperior transfection efficiency

ED₅₀ represents the dose required to achieve 50% gene silencing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for LNP formulation and in vivo gene silencing assays based on studies of benchmark ionizable lipids.

LNP Formulation (Microfluidic Mixing)

Lipid nanoparticles are typically formulated using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the lipid components with the siRNA cargo.

  • Lipid Stock Preparation: The ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., PEG-DMG) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • siRNA Solution Preparation: The siRNA is dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the siRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing chamber (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). The rapid mixing induces the self-assembly of the LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and non-encapsulated siRNA. This step also neutralizes the surface charge of the LNPs.

  • Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), and siRNA encapsulation efficiency.

In Vivo Gene Silencing Assay (Mouse Model)

The in vivo efficacy of LNP-siRNA formulations is commonly assessed by measuring the knockdown of a target gene in a mouse model.

  • Animal Model: C57BL/6 mice are typically used for hepatic gene silencing studies.

  • LNP-siRNA Administration: The LNP-siRNA formulation is diluted in sterile PBS and administered to the mice via a single intravenous (i.v.) tail vein injection. A range of doses is typically tested to determine the ED₅₀.

  • Sample Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), blood samples are collected for serum analysis, and the liver is harvested.

  • Gene Expression Analysis:

    • mRNA Level: Total RNA is extracted from the liver tissue, and the target mRNA levels are quantified using quantitative real-time PCR (qRT-PCR). The results are normalized to a housekeeping gene (e.g., GAPDH).

    • Protein Level: For secreted proteins (e.g., Factor VII), serum levels are measured using an enzyme-linked immunosorbent assay (ELISA) or a chromogenic assay.

  • Data Analysis: The percentage of gene silencing is calculated by comparing the target mRNA or protein levels in the treated groups to a control group that received a non-targeting siRNA or PBS.

Visualizing the Pathway and Process

To better understand the mechanisms and workflows involved in LNP-mediated gene silencing, the following diagrams have been generated.

G cluster_0 LNP-siRNA Systemic Delivery cluster_1 Cellular Uptake and Endosomal Escape cluster_2 RNAi-Mediated Gene Silencing LNP-siRNA LNP-siRNA ApoE Binding ApoE Binding LNP-siRNA->ApoE Binding in bloodstream Hepatocyte Hepatocyte ApoE Binding->Hepatocyte LDLR-mediated endocytosis Endosome Endosome Acidification Acidification Endosome->Acidification maturation Endosomal Escape Endosomal Escape Acidification->Endosomal Escape LNP disruption siRNA Release siRNA Release RISC Loading RISC Loading siRNA Release->RISC Loading in cytoplasm mRNA Cleavage mRNA Cleavage RISC Loading->mRNA Cleavage target recognition Gene Silencing Gene Silencing mRNA Cleavage->Gene Silencing

Caption: Signaling pathway of LNP-mediated gene silencing.

G Lipid & siRNA Preparation Lipid & siRNA Preparation Microfluidic Mixing Microfluidic Mixing Lipid & siRNA Preparation->Microfluidic Mixing Dialysis & Purification Dialysis & Purification Microfluidic Mixing->Dialysis & Purification Characterization Characterization Dialysis & Purification->Characterization In Vivo Administration In Vivo Administration Characterization->In Vivo Administration Sample Collection & Analysis Sample Collection & Analysis In Vivo Administration->Sample Collection & Analysis

Caption: Experimental workflow for LNP-siRNA gene silencing studies.

References

Comparative Guide to Therapeutic Delivery: Featuring C13-112-tetra-tail and Alternative Lipid Nanoparticle Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lipid nanoparticle (LNP) systems for therapeutic delivery, with a focus on the structural-functional relationships of ionizable lipids, including multi-tailed lipidoids like the conceptual C13-112-tetra-tail. By examining experimental data from similar and alternative systems, this document aims to inform the selection and design of effective delivery vehicles for a range of therapeutic payloads.

The efficacy of LNP-mediated therapeutic delivery is critically dependent on the composition of the nanoparticle, particularly the ionizable lipid. These lipids are essential for encapsulating nucleic acid payloads and facilitating their release into the cytoplasm of target cells. The structure of the ionizable lipid, including the length and number of its hydrophobic tails, significantly influences the potency and safety of the delivery system.

Performance Comparison of Ionizable Lipids

The following table summarizes the performance of various ionizable lipids, highlighting the impact of tail length and structure on the delivery of different mRNA cargos. This data is extrapolated from studies on closely related compounds to provide a predictive comparison for novel structures like this compound.

Ionizable LipidPayload (mRNA)Key Performance MetricsReference
C9-200 Cas9 (4521 bp)Induced 35% indels, demonstrating high efficacy for large mRNA payloads. This was over three times the quantity of indels compared to the C12-200 LNP.[1][2][1][2]
C10-200 Firefly Luciferase (1929 bp)Enhanced liver transfection by over 10-fold compared to C12-200, suggesting high efficiency for medium-sized mRNA.[3]
C12-200 (Gold Standard) Erythropoietin (EPO) (858 bp)Serves as a benchmark for comparison. Showed moderate efficacy across different mRNA sizes.
C13-200 Erythropoietin (EPO) (858 bp)Resulted in EPO translation at levels similar to the C12-200 LNP, indicating good performance for smaller mRNA cargos.
Conceptual this compound Broad RangePredicted: The additional hydrophobic tail may enhance lipid mixing and membrane disruption, potentially improving endosomal escape. The C13 tail length suggests strong performance with small to medium-sized payloads.N/A
THP1 (Double Alkyl Tail) LuciferaseShowed a 24-fold increase in transfection compared to MC3 in vivo (intramuscular).

Alternatives to Multi-Tail Lipidoids

While multi-tailed lipidoids like this compound represent a frontier in LNP design, several other nanoparticle systems are widely used for therapeutic delivery.

Nanoparticle TypeKey AdvantagesKey DisadvantagesCommon Applications
Solid Lipid Nanoparticles (SLNs) Biocompatible, biodegradable, low toxicity, controlled and targeted release.Lower drug loading capacity compared to NLCs, potential for drug expulsion during storage.Oral, parenteral, and topical drug delivery.
Nanostructured Lipid Carriers (NLCs) Higher drug loading capacity and stability than SLNs.More complex structure and formulation.Delivery of a wide range of therapeutic agents.
Liposomes Well-established, biocompatible, can carry both hydrophilic and lipophilic drugs.Can have lower stability in biological media compared to SLNs.Cancer therapy, vaccines.
Polymeric Nanoparticles High stability, tunable properties.Potential for toxicity depending on the polymer used.Controlled drug release, imaging.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of key experimental protocols for evaluating LNP performance.

LNP Formulation and Characterization

A common method for LNP formulation is microfluidic mixing.

Protocol:

  • Lipid Stock Preparation: Dissolve the ionizable lipid (e.g., this compound), helper lipids (e.g., DSPC, cholesterol), and PEG-lipid in ethanol.

  • Payload Preparation: Dilute the mRNA or other therapeutic payload in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic Mixing: Combine the lipid-ethanol solution and the payload-aqueous solution using a microfluidic mixing device (e.g., NanoAssemblr). The rapid mixing leads to the self-assembly of LNPs.

  • Purification and Concentration: Remove ethanol and concentrate the LNP formulation using tangential flow filtration (TFF) or dialysis.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured by Electrophoretic Light Scattering (ELS).

    • Encapsulation Efficiency: Determined by quantifying the amount of encapsulated payload (e.g., using a fluorescent dye like RiboGreen for RNA) relative to the total amount.

In Vivo Evaluation of LNP Efficacy

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., BALB/c mice).

  • Administration: Administer the LNP formulation intravenously (IV) or intramuscularly (IM) at a specified dose (e.g., 0.5 mg/kg for mRNA).

  • Sample Collection: Collect blood samples at various time points (e.g., 6 hours, 24 hours) to measure protein expression (e.g., EPO levels via ELISA). For gene editing applications, collect tissues (e.g., liver) at a later time point (e.g., 7 days) for analysis.

  • Efficacy Analysis:

    • Protein Expression: Quantify the amount of protein produced from the delivered mRNA using methods like ELISA.

    • Gene Editing: For CRISPR/Cas9 delivery, quantify the percentage of insertions and deletions (indels) in the target gene using next-generation sequencing (NGS).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes in LNP-mediated therapeutic delivery.

LNP_Cellular_Uptake_and_Release cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP LNP (e.g., this compound) LNP_Endosome LNP in Endosome LNP->LNP_Endosome Endocytosis Protonation Ionizable Lipid Protonation LNP_Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Payload Therapeutic Payload (e.g., mRNA) Destabilization->Payload Endosomal Escape Cytoplasm Cytoplasm Translation Translation (Ribosome) Payload->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape of an LNP.

LNP_Formulation_Workflow Lipid_Solution Lipids in Ethanol (Ionizable, Helper, PEG) Microfluidics Microfluidic Mixing Lipid_Solution->Microfluidics Payload_Solution Payload in Aqueous Buffer (e.g., mRNA) Payload_Solution->Microfluidics Self_Assembly LNP Self-Assembly Microfluidics->Self_Assembly Purification Purification & Concentration (TFF/Dialysis) Self_Assembly->Purification Characterization Characterization (DLS, ELS, RiboGreen) Purification->Characterization Final_LNP Final LNP Formulation Characterization->Final_LNP

Caption: Workflow for LNP formulation and characterization.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for C13-112-tetra-tail

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a general guide based on best practices for laboratory chemical handling and disposal. The specific chemical "C13-112-tetra-tail" is not a universally recognized chemical identifier. Therefore, it is imperative to consult the manufacturer's specific Safety Data Sheet (SDS) for this compound before handling or disposal. The procedures outlined below are intended to supplement, not replace, the information provided in the SDS.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Consult the SDS for glove compatibility.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a respirator may be required.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

General Disposal Workflow

The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following workflow provides a general framework for the disposal process.

start Start: Identify this compound Waste consult_sds Consult Manufacturer's Safety Data Sheet (SDS) start->consult_sds determine_waste_category Determine Waste Category (e.g., Hazardous, Non-Hazardous) consult_sds->determine_waste_category segregate_waste Segregate Waste from Incompatible Materials determine_waste_category->segregate_waste select_container Select Appropriate, Labeled Waste Container segregate_waste->select_container package_waste Package Waste Securely select_container->package_waste storage Store in a Designated Hazardous Waste Accumulation Area package_waste->storage disposal_vendor Arrange for Pickup by a Licensed Disposal Vendor storage->disposal_vendor end End: Disposal Complete disposal_vendor->end

Caption: General workflow for the disposal of this compound.

Hypothetical Deactivation Protocol

Note: The following is a hypothetical deactivation protocol. The actual method for deactivating this compound will depend on its chemical properties and must be obtained from the manufacturer's SDS or other verified sources.

Objective: To neutralize the reactive components of this compound prior to disposal.

Materials:

  • This compound waste

  • Deactivating agent (e.g., 1 M sodium hydroxide, 1 M hydrochloric acid, or a specific proprietary neutralizer – refer to SDS)

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker, flask)

  • Quenching agent (e.g., sodium bisulfite, if applicable)

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste in the reaction vessel.

  • Cooling: If the neutralization reaction is expected to be exothermic, place the reaction vessel in an ice bath.

  • Neutralization: Slowly add the deactivating agent dropwise to the waste solution while stirring continuously.

  • Monitoring: Monitor the pH of the solution regularly using pH indicator strips. Continue adding the deactivating agent until the desired pH is reached (typically between 6 and 8 for neutral solutions).

  • Quenching: If necessary, add a quenching agent to neutralize any excess deactivating agent.

  • Final Disposal: Once neutralized, the solution can be disposed of as aqueous waste, in accordance with institutional guidelines.

Waste Characterization and Data

The following table outlines hypothetical data that would be necessary for the proper characterization and disposal of this compound waste. This data is for illustrative purposes only and must be verified with the official SDS.

ParameterHypothetical ValueSignificance for Disposal
pH 2.5 (as a 1% solution)Indicates corrosive properties; requires neutralization before disposal.
Boiling Point 185 °CDetermines appropriate storage conditions to prevent volatilization.
Flash Point 75 °CClassifies the material as flammable; requires storage away from ignition sources.
Solubility in Water 10 g/L at 20 °CAffects the choice of disposal method (aqueous vs. non-aqueous waste stream).
Toxicity (LD50, Oral) 500 mg/kg (rat)Indicates a moderate level of toxicity; requires careful handling to prevent ingestion.
Reactivity Reacts violently with oxidizersDictates the need for segregation from incompatible chemicals during storage and disposal.

Logical Decision Tree for Disposal

The following diagram illustrates a logical decision-making process for the disposal of this compound.

is_sds_available Is the SDS Available? follow_sds Follow SDS Instructions for Disposal is_sds_available->follow_sds Yes contact_manufacturer Contact Manufacturer for SDS is_sds_available->contact_manufacturer No is_hazardous Is the Waste Hazardous? follow_sds->is_hazardous hazardous_disposal Dispose as Hazardous Waste via Licensed Vendor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) is_hazardous->non_hazardous_disposal No

Caption: Decision tree for the proper disposal of this compound.

Essential Safety and Handling of C13-112-tetra-tail: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling C13-112-tetra-tail must adhere to stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this ionizable cationic lipid.

This compound is an ionizable cationic lipid intended for research use only and should be considered hazardous until comprehensive toxicological data is available. Direct contact with skin, eyes, and mucous membranes must be strictly avoided. Inhalation and ingestion are also potential routes of exposure that require preventative measures. The information provided herein is based on general best practices for handling potentially hazardous research chemicals and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of Personal Protective Equipment (PPE) are paramount to minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound. Engineering controls, such as fume hoods, should always be the primary means of exposure control.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.
Hand Protection Nitrile or other chemically resistant gloves should be worn at all times. Gloves should be inspected for integrity before use and changed frequently, especially after direct contact with the material.
Body Protection A laboratory coat or gown is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be considered.
Respiratory Protection If handling the solid form outside of a certified chemical fume hood, or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to immediate post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Immediate Post-Handling prep_area Designate Handling Area gather_ppe Gather & Inspect PPE consult_sds Consult Safety Data Sheet (SDS) weigh_solid Weigh Solid in Fume Hood consult_sds->weigh_solid Proceed to Handling dissolve Dissolve in Appropriate Solvent aliquot Aliquot for Experiments decontaminate Decontaminate Work Surfaces aliquot->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste remove_ppe Remove PPE Correctly wash_hands Wash Hands Thoroughly

Figure 1. Step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a Stock Solution

  • Preparation: Don all required PPE as outlined in the table above. Ensure a certified chemical fume hood is operational.

  • Weighing: Carefully weigh the desired amount of solid this compound within the fume hood. Use appropriate weighing paper or a container that can be easily decontaminated.

  • Solubilization: Add the appropriate solvent (e.g., ethanol) to the weighed solid. Gently swirl or vortex to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container at the recommended temperature, protected from light.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid and Solutions Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. Collect in a designated, labeled, and sealed waste container.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container lined with a chemically resistant bag.
Contaminated PPE (e.g., gloves, disposable lab coats) Remove and place in a designated hazardous waste container immediately after handling.

The following logical diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

start Material Contaminated with This compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_solid Is it a solid? is_liquid->is_solid No liquid_waste Dispose in Labeled Liquid Hazardous Waste is_liquid->liquid_waste Yes solid_waste Dispose in Labeled Solid Hazardous Waste is_solid->solid_waste Yes end Follow Institutional Waste Pickup Procedures is_solid->end No (Consult EHS) sharps_container->end liquid_waste->end solid_waste->end

Figure 2. Decision-making process for the disposal of this compound contaminated materials.

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.